molecular formula C21H30O5 B7775736 11,17,21-Trihydroxypregn-4-ene-3,20-dione

11,17,21-Trihydroxypregn-4-ene-3,20-dione

Cat. No.: B7775736
M. Wt: 362.5 g/mol
InChI Key: JYGXADMDTFJGBT-UHFFFAOYSA-N
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Description

11,17,21-Trihydroxypregn-4-ene-3,20-dione, more commonly known as cortisol, is a primary endogenous glucocorticoid steroid hormone critical for physiological research. With the molecular formula C21H30O5, it serves as a key regulator in a vast array of biological processes, including metabolism, immune response, and stress adaptation . Its main research applications involve the study of glucocorticoid receptor (GR) signaling pathways, the hypothalamic-pituitary-adrenal (HPA) axis, and the molecular mechanisms behind glucose homeostasis and inflammatory control. This compound is an essential tool in endocrine research for investigating conditions related to chronic stress and adrenal dysfunction. The research value of this compound is further highlighted by its role as a pivotal analyte in steroid biochemistry. It has been specifically identified and studied in complex biological systems, such as human cord plasma, underscoring its importance in fetal and developmental research . Furthermore, its metabolism is a key focus area; the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) converts cortisol into its inactive metabolite, cortisone (17α,21-dihydroxypregn-4-ene-3,11,20-trione), a critical reaction for understanding tissue-specific glucocorticoid action . Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) performs the reverse reaction, regenerating active cortisol from cortisone to amplify local glucocorticoid signaling, making it a significant target for investigating metabolic diseases like type 2 diabetes and obesity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXADMDTFJGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73565-87-4
Record name 73565-87-4
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Nomenclature and Stereoisomeric Considerations of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Systematic and Common Academic Designations (e.g., Cortisol, Hydrocortisone)

The compound 11,17,21-Trihydroxypregn-4-ene-3,20-dione is most widely recognized by its common names, cortisol and hydrocortisone (B1673445). nih.govwikipedia.org Cortisol is the name for the endogenous hormone naturally produced in the adrenal cortex, while hydrocortisone is the designation used when it is supplied as a medication. nih.govdrugbank.com

Systematic nomenclature provides a more detailed and unambiguous description of the molecule's structure. According to the International Union of Pure and Applied Chemistry (IUPAC), a primary systematic name is (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). nih.govwikipedia.org This name specifies the pregnane (B1235032) steroid backbone, the location of a double bond (pregn-4-ene), two ketone functional groups (-3,20-dione), and three hydroxyl groups (-11,17,21-trihydroxy), along with their stereochemistry (11β, 17α). Another systematic IUPAC name that can be found is (1R,3aS,3bS,9aR,9bS,11aS)-1,10-Dihydroxy-1-(hydroxyacetyl)-9a,11a-dimethyl-1,2,3,3a,3b,4,5,8,9,9a,9b,10,11,11a-tetradecahydro-7H-cyclopenta[a]phenanthen-7-one. wikipedia.org Historically, it has also been referred to as Kendall's Compound F or 17-hydroxycorticosterone. drugbank.comnih.gov

Compound Identification

Identifier TypeIdentifierSource
Chemical FormulaC₂₁H₃₀O₅ wikipedia.org
Molar Mass362.460 g/mol wikipedia.org
IUPAC Name(11β,17α,21-trihydroxypregn-4-ene-3,20-dione) nih.govwikipedia.org
Common Name (Endogenous)Cortisol nih.govwikipedia.org
Common Name (Pharmaceutical)Hydrocortisone nih.govdrugbank.com
CAS Number50-23-7 wikipedia.org

Sterochemical Configurations and Isomeric Forms

The biological function of cortisol is intrinsically linked to its specific three-dimensional structure, which arises from multiple stereogenic centers. The steroid nucleus consists of four fused rings (A, B, C, and D). nih.gov The fusion of these rings can create a rigid, roughly planar structure. libretexts.org

The core structure is (11β,17α,21-trihydroxypregn-4-ene-3,20-dione), indicating precise stereochemistry at carbons 11 and 17. The "β" designation for the hydroxyl group at C-11 signifies that it projects above the plane of the steroid ring, while the "α" at C-17 indicates its projection below the plane. frontiersin.org

Several stereoisomers and related compounds exist, which differ in the configuration at one or more stereocenters or in their functional groups.

Cortisone (B1669442) : A closely related steroid and a metabolite of cortisol, cortisone differs by having a ketone group at the C-11 position instead of a hydroxyl group. wikipedia.org The conversion between cortisol and cortisone is a key metabolic pathway. wikipedia.org

Epihydrocortisone (11α-hydroxycortisone) : This is an epimer of hydrocortisone where the hydroxyl group at the C-11 position has the α-configuration (pointing below the plane) instead of the natural β-configuration. drugbank.com

Tetrahydrocortisol (B1682764) : This is a metabolite of cortisol where the A-ring has been reduced. wikipedia.orgnih.gov There are two main isomers, 5α-tetrahydrocortisol and 5β-tetrahydrocortisol, depending on the stereochemistry of the hydrogen atom added at C-5 during metabolism. wikipedia.org

Selected Isomers and Related Compounds

Compound NameKey Structural Difference from CortisolClassificationSource
CortisoneKetone at C-11Metabolite wikipedia.org
Epihydrocortisone11α-hydroxyl groupEpimer drugbank.com
5α-TetrahydrocortisolReduced A-ring (5α configuration)Metabolite/Isomer wikipedia.org
5β-TetrahydrocortisolReduced A-ring (5β configuration)Metabolite/Isomer wikipedia.org

Epimerization and Conformational Dynamics Research

Epimerization is the process of converting one epimer into its diastereomeric counterpart, which involves a change in configuration at only one stereogenic center. researchgate.net While epimerization at C-11 can be achieved synthetically to produce epihydrocortisone, research on the dynamic nature of cortisol focuses more on its conformational flexibility.

Molecular dynamics simulations have been employed to study the conformational changes and flexibility of hydrocortisone. nih.govnih.govacs.org These studies show that the flexibility of the steroid is significantly affected by the substitution of the side chain at the C17 atom. nih.gov Research investigating the interaction of hydrocortisone with other molecules, such as cyclodextrins, reveals that the steroid's flexibility can be reduced upon forming an inclusion complex, suggesting the adoption of a more rigid structure. nih.govnih.govacs.org Further computational studies on the glucocorticoid receptor have explored the allosteric effects and conformational dynamics of the receptor's ligand-binding domain when cortisol is bound, indicating that the ligand induces specific conformational states in the receptor. frontiersin.org The vibrational modes of the cortisol molecule, including the stretching of the C=C and C=O bonds in the A-ring and the breathing mode of the C-ring, have been analyzed using Raman spectroscopy, providing further insight into its structural dynamics.

Biosynthetic Pathways and Endogenous Regulation of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Precursor Utilization in 11,17,21-Trihydroxypregn-4-ene-3,20-dione Synthesis

The production of this compound is a cascade of biochemical reactions that begins with a fundamental precursor and proceeds through several critical intermediates.

Cholesterol as a Fundamental Biosynthetic Precursor

The journey of steroidogenesis begins with cholesterol. nih.gov Steroidogenic cells, primarily located in the adrenal cortex for cortisol synthesis, can acquire cholesterol from several sources: de novo synthesis within the endoplasmic reticulum, mobilization from stored cholesterol esters in lipid droplets, and uptake of circulating lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov The high demand for cholesterol in these cells necessitates an efficient import from circulating lipoproteins. nih.gov

The initial and rate-determining step in the entire process is the conversion of cholesterol into pregnenolone (B344588). youtube.comyoutube.com This reaction occurs on the inner mitochondrial membrane and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1. nih.govchemicalbook.comnih.gov This enzyme complex facilitates the removal of a six-carbon chain from cholesterol, transforming the 27-carbon cholesterol molecule into the 21-carbon pregnenolone, the universal precursor for all steroid hormones. nih.govchemicalbook.comyoutube.com

Intermediates in the Pregnane (B1235032) Steroidogenesis Pathway

Following its synthesis in the mitochondria, pregnenolone is shuttled to the smooth endoplasmic reticulum, where it enters one of two primary pathways for cortisol synthesis: the "delta-4" or "delta-5" pathway. chemicalbook.comgfmer.ch Both pathways converge on the production of 17α-hydroxyprogesterone, a key intermediate. youtube.com

The primary pathway involves the following sequential steps:

Pregnenolone to Progesterone (B1679170): Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). chemicalbook.comyoutube.com

Progesterone to 17α-hydroxyprogesterone: Progesterone is then hydroxylated at the C17 position by 17α-hydroxylase (CYP17A1) to form 17α-hydroxyprogesterone. researchgate.netyoutube.com

17α-hydroxyprogesterone to 11-Deoxycortisol: In the smooth endoplasmic reticulum, 17α-hydroxyprogesterone is converted to 11-deoxycortisol through hydroxylation at the C21 position, a reaction catalyzed by 21-hydroxylase (CYP21A2). chemicalbook.comnumberanalytics.comnih.govwikipedia.org

11-Deoxycortisol to Cortisol: Finally, 11-deoxycortisol is transported back to the mitochondria, where it undergoes its last transformation. chemicalbook.comyoutube.com The enzyme 11β-hydroxylase (CYP11B1) adds a hydroxyl group at the C11 position, yielding the final active hormone, this compound (cortisol). researchgate.netchemicalbook.comyoutube.com

An alternative pathway can also form 17α-hydroxyprogesterone. In this route, pregnenolone is first converted to 17-hydroxypregnenolone by 17α-hydroxylase, which is then converted to 17α-hydroxyprogesterone by 3β-HSD. youtube.comnumberanalytics.com

Key Intermediates in the Biosynthesis of this compound
Intermediate CompoundPrecursorCatalyzing EnzymeCellular Location
PregnenoloneCholesterolCYP11A1 (P450scc)Mitochondria
ProgesteronePregnenolone3β-HSDSmooth Endoplasmic Reticulum
17α-hydroxyprogesteroneProgesterone or 17-hydroxypregnenoloneCYP17A1 or 3β-HSDSmooth Endoplasmic Reticulum
11-Deoxycortisol17α-hydroxyprogesteroneCYP21A2Smooth Endoplasmic Reticulum
This compound (Cortisol)11-DeoxycortisolCYP11B1Mitochondria

Enzymatic Catalysis in this compound Formation

The synthesis of cortisol is critically dependent on the precise function of several enzymes, primarily from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family.

Role of Cytochrome P450 Enzymes (e.g., Hydroxylases)

Cytochrome P450 enzymes are a class of monooxygenases that catalyze key hydroxylation reactions in steroidogenesis. wikipedia.org

CYP11A1 (P450scc): Located in the inner mitochondrial membrane, this enzyme initiates steroid synthesis by converting cholesterol to pregnenolone. nih.govnih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): This dual-function enzyme, encoded by the CYP17A1 gene, resides in the endoplasmic reticulum. viictr.orgnih.gov For cortisol synthesis, its 17α-hydroxylase activity is essential for converting progesterone to 17α-hydroxyprogesterone. nih.govmedscape.com This enzyme is a critical branch point, directing precursors towards either glucocorticoids, mineralocorticoids, or sex steroids. nih.gov

CYP21A2 (21-hydroxylase): This enzyme, encoded by the CYP21A2 gene, is located in the endoplasmic reticulum and is essential for the biosynthesis of both cortisol and aldosterone. wikipedia.orgmedlineplus.gov It specifically hydroxylates 17α-hydroxyprogesterone at the C21 position to form 11-deoxycortisol. nih.govwikipedia.org Deficiency in this enzyme is the most common cause of congenital adrenal hyperplasia. jcrpe.org

CYP11B1 (11β-hydroxylase): As the final enzyme in the cortisol synthesis pathway, CYP11B1 is found on the inner mitochondrial membrane. nih.govwikipedia.orgnih.gov It catalyzes the conversion of 11-deoxycortisol to cortisol. wikipedia.orgresearchgate.net While it shares 93% amino acid sequence identity with CYP11B2 (aldosterone synthase), its primary role is cortisol production. nih.govnih.govacs.org

Cytochrome P450 Enzymes in Cortisol Synthesis
EnzymeGeneLocationReaction Catalyzed
CYP11A1 (P450scc)CYP11A1MitochondriaCholesterol → Pregnenolone
CYP17A1 (17α-hydroxylase)CYP17A1Endoplasmic ReticulumProgesterone → 17α-hydroxyprogesterone
CYP21A2 (21-hydroxylase)CYP21A2Endoplasmic Reticulum17α-hydroxyprogesterone → 11-Deoxycortisol
CYP11B1 (11β-hydroxylase)CYP11B1Mitochondria11-Deoxycortisol → Cortisol

Function of Hydroxysteroid Dehydrogenases (HSDs)

HSDs are crucial enzymes that catalyze the interconversion of steroids, thereby regulating their activity both systemically and at the tissue level. oup.com

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is essential for the synthesis of all active steroid hormones. oup.com In the cortisol pathway, it converts pregnenolone to progesterone, an irreversible step that commits the precursor to further steroid synthesis. nih.govnumberanalytics.com There are multiple isoforms of 3β-HSD with tissue-specific expression. oup.com

11β-hydroxysteroid dehydrogenase (11β-HSD): This family of enzymes does not synthesize cortisol but rather modulates its local concentration by interconverting active cortisol and inactive cortisone (B1669442). researchgate.netnih.gov This function acts as a "molecular switch" controlling glucocorticoid receptor activation. nih.gov

11β-HSD type 1 (11β-HSD1): Predominantly functions as a reductase, using NADPH as a cofactor to convert cortisone back to active cortisol, thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue. youtube.comresearchgate.net

11β-HSD type 2 (11β-HSD2): Acts exclusively as a dehydrogenase, using NAD+ to inactivate cortisol by converting it to cortisone. researchgate.net This is particularly important in mineralocorticoid-sensitive tissues like the kidney, where it prevents cortisol from overwhelming and activating the mineralocorticoid receptor. researchgate.net

Characterization of Enzyme Kinetics and Substrate Specificity

The efficiency and direction of the steroidogenic pathway are governed by the kinetic properties and substrate preferences of its constituent enzymes.

CYP11B1 (11β-hydroxylase): Steady-state kinetic analysis of CYP11B1 shows a Michaelis-Menten constant (Km) of 10.5 μM and a catalytic rate (kcat) of 90.6 min⁻¹ for its natural substrate, 11-deoxycortisol. researchgate.net

CYP21A2 (21-hydroxylase): Human P450 21A2 is a highly efficient enzyme. nih.gov For the substrate progesterone, it exhibits a catalytic efficiency (kcat/Km) of approximately 1.3 x 10⁷ M⁻¹s⁻¹. wikipedia.org Pre-steady-state kinetic analysis reveals a small kinetic burst with progesterone, but an almost linear product formation curve with 17α-hydroxyprogesterone, suggesting the latter may be a less efficiently processed substrate. nih.gov The rate-limiting step is believed to be the C-H bond breaking. wikipedia.org

CYP17A1 (17α-hydroxylase): This enzyme has dual hydroxylase and lyase activities. nih.gov In humans, it hydroxylates both pregnenolone and progesterone. nih.gov However, its subsequent 17,20-lyase activity, which leads to androgen synthesis, is much more efficient with 17α–hydroxypregnenolone than with 17α-hydroxyprogesterone, making the former the primary substrate for DHEA production. nih.gov

11β-HSD1: The kinetics of this enzyme show a higher affinity for cortisone than for cortisol. nih.gov The Km for cortisone is approximately 0.3 μM, while the Km for cortisol is 2.1 μM, favoring the reductase (cortisol-generating) activity in tissues where it is expressed. nih.gov

Kinetic Parameters of Key Steroidogenic Enzymes
EnzymeSubstrateKinetic ParameterValueSource
CYP11B111-DeoxycortisolKm10.5 μM researchgate.net
CYP11B111-Deoxycortisolkcat90.6 min⁻¹ researchgate.net
CYP21A2Progesteronekcat/Km~1.3 x 10⁷ M⁻¹s⁻¹ wikipedia.org
11β-HSD1CortisoneKm0.3 μM nih.gov
11β-HSD1CortisolKm2.1 μM nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The synthesis of this compound, commonly known as cortisol, is a tightly controlled process, essential for maintaining physiological homeostasis. nih.gov This regulation occurs at multiple levels, from the central nervous system to the molecular machinery within the adrenal cortex, ensuring that cortisol levels are appropriately adjusted to meet the body's demands. The primary control is exerted by the hypothalamic-pituitary-adrenal (HPA) axis, which integrates central and peripheral signals to modulate steroidogenesis.

Feedback Control Loops in Endocrine Glands

The cornerstone of cortisol regulation is the negative feedback loop of the HPA axis. nih.gov This neuroendocrine system functions through a cascade of hormonal signals originating in the brain. The process begins in the paraventricular nucleus (PVN) of the hypothalamus, which secretes corticotropin-releasing hormone (CRH). nih.govmyadlm.org CRH travels through the hypothalamic-pituitary portal system to the anterior pituitary gland, where it stimulates specialized cells called corticotrophs to release adrenocorticotropic hormone (ACTH) into the general circulation. myadlm.orgnih.govmdpi.com

ACTH then acts on the zona fasciculata of the adrenal cortex, its primary target tissue, to stimulate the synthesis and secretion of cortisol. nih.govnih.gov As circulating cortisol levels rise, the hormone exerts negative feedback control at two key points: the anterior pituitary gland, where it inhibits ACTH secretion, and the hypothalamus, where it reduces CRH secretion. myadlm.orgnih.govfrontiersin.org This mechanism ensures that cortisol production is self-regulating, preventing excessive synthesis and maintaining levels within a normal physiological range. nih.gov

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The influence of ACTH on the adrenal cortex extends beyond immediate stimulation of cortisol release; it also governs the long-term steroidogenic capacity of the gland through the regulation of key biosynthetic enzymes. frontiersin.orgoup.com This regulation occurs at both the transcriptional (gene expression) and post-translational (protein modification) levels.

Transcriptional Regulation: The chronic or long-term response to ACTH involves an increase in the transcription of genes that code for the steroidogenic enzymes and other crucial proteins. frontiersin.orgoup.com When ACTH binds to its receptor (the melanocortin 2 receptor, or MC2R) on adrenal cells, it activates the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. frontiersin.org This cascade leads to the phosphorylation and activation of various transcription factors. frontiersin.orgoup.com Key transcription factors implicated in steroidogenic gene expression include Steroidogenic Factor 1 (SF-1), cAMP response element-binding protein (CREB), and Activator Protein 1 (AP-1). frontiersin.orgresearchgate.net These proteins bind to specific promoter regions on the DNA of target genes, such as those for CYP11A1 (P450scc), CYP17A1, and the Steroidogenic Acute Regulatory (StAR) protein, enhancing their rate of transcription. nih.govphysiology.org The StAR protein is critical for the initial, rate-limiting step of steroidogenesis: the transport of cholesterol into the mitochondria. oup.comphysiology.org

Post-Translational Regulation: While transcriptional control adjusts the cell's synthetic potential over hours or days, post-translational modifications provide a mechanism for rapid, minute-to-minute regulation of enzyme activity. A primary form of this regulation is the reversible phosphorylation and dephosphorylation of proteins. oncohemakey.com The PKA pathway, activated by ACTH, can directly phosphorylate existing steroidogenic enzymes and regulatory proteins, altering their conformation and switching them to a more active state. oncohemakey.com This allows for a swift increase in cortisol output without waiting for new enzyme synthesis. Recent research has also identified other regulatory proteins, such as the small VCP-interacting protein (SVIP), which is an endogenous inhibitor of the endoplasmic reticulum-associated degradation (ERAD) pathway. nih.govresearchgate.net SVIP has been shown to be a novel regulator of cortisol biosynthesis, where its expression levels can influence the stability and expression of key steroidogenic proteins, thereby modulating hormone production. nih.govresearchgate.net

The interplay between transcriptional and post-translational control allows the adrenal gland to respond effectively to both acute demands and chronic changes in physiological state.

Environmental and Physiological Influences on Biosynthetic Flux

The rate of cortisol biosynthesis, or biosynthetic flux, is not static but is dynamically influenced by a wide array of internal and external factors. These influences are integrated by the central nervous system and translated into regulatory signals via the HPA axis.

Circadian Rhythm: One of the most significant physiological influences is the body's endogenous circadian rhythm, orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus. mdpi.com The HPA axis follows this 24-hour cycle, resulting in a predictable pattern of cortisol secretion. nih.gov Levels are typically highest shortly after waking in the morning, which helps to mobilize energy stores and promote alertness, and gradually decline throughout the day to reach their lowest point, or nadir, during the night. frontiersin.orgnih.gov

Stress: Cortisol is widely known as the body's primary stress hormone. Both physical and psychological stressors are potent activators of the HPA axis. nih.govmdpi.com When the brain perceives a threat, the hypothalamus increases CRH release, triggering the ACTH-cortisol cascade. nih.gov The resulting surge in cortisol has widespread effects aimed at helping the body cope with the stressor, such as increasing blood glucose availability for energy. nih.govyoutube.com Chronic stress can lead to dysregulation of the HPA axis and altered cortisol patterns, which are linked to various health issues. mdpi.comaah.org

Other Physiological and Environmental Factors: A variety of other stimuli can modulate cortisol production.

Physical Activity and Low Blood Glucose: Exercise and hypoglycemia (low blood glucose) are physiological stressors that stimulate CRH and subsequent ACTH and cortisol release to increase glucose availability. myadlm.orgyoutube.com

Immune System: The immune system and the HPA axis are bidirectionally linked. Proinflammatory cytokines, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha), which are released during an immune response, can stimulate the HPA axis to increase cortisol production. myadlm.org

Genetic Factors: Research in twins has indicated that genetic factors contribute significantly to individual differences in cortisol levels, particularly in response to novel or stressful environments. nih.gov This suggests a hereditary component to HPA axis reactivity, influencing how an individual's biosynthetic flux responds to specific environmental challenges. nih.gov

These diverse influences ensure that the production of this compound is continuously adapted to the body's internal state and external circumstances.

Metabolic Transformations and Catabolism of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Phase I Metabolic Reactions of 11,17,21-Trihydroxypregn-4-ene-3,20-dione

Phase I metabolism of cortisol involves both reductive and oxidative reactions that alter its structure and biological activity. These reactions are the initial steps in the catabolic cascade.

A primary route of cortisol catabolism is through the reduction of its A-ring. This process is irreversible and is catalyzed by A-ring reductases, specifically 5α-reductase and 5β-reductase, which are primarily located in the liver. nih.govnih.govnih.gov These enzymes reduce the double bond between carbons 4 and 5 of the pregn-4-ene structure.

The action of 5β-reductase on cortisol yields dihydrocortisol, which is then further reduced to produce 5β-tetrahydrocortisol, more commonly known as tetrahydrocortisol (B1682764) (THF). rupahealth.com Concurrently, the enzyme 5α-reductase converts cortisol into allo-dihydrocortisol, which is subsequently reduced to 5α-tetrahydrocortisol (allo-THF). rupahealth.com These tetrahydro-metabolites, along with tetrahydrocortisone (B135524), represent the most significant portion of cortisol metabolites excreted in the urine. oup.com Studies have shown that women tend to excrete disproportionately less A-ring-reduced metabolites of cortisol compared to men, suggesting a sexual dimorphism in the activity of A-ring reductases. nih.gov

Table 1: Key Enzymes and Products in Reductive Metabolism of Cortisol

EnzymeSubstrateKey Metabolite(s)
5β-reductaseCortisolTetrahydrocortisol (THF)
5α-reductaseCortisolallo-Tetrahydrocortisol (allo-THF)
3α-hydroxysteroid dehydrogenaseDihydrocortisol, allo-DihydrocortisolTetrahydrocortisol, allo-Tetrahydrocortisol

Oxidative Metabolism and Metabolite Identification

Oxidative metabolism of cortisol is a critical control point for regulating its local activity in various tissues. The most significant oxidative reaction is the reversible conversion of active cortisol to inactive cortisone (B1669442). wikipedia.org This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). wikipedia.orgresearchgate.net

There are two main isoforms of this enzyme. 11β-HSD type 2 (11β-HSD2) acts almost exclusively as a dehydrogenase, inactivating cortisol to cortisone, thereby protecting mineralocorticoid receptors in tissues like the kidney from being activated by cortisol. researchgate.netresearchgate.net Conversely, 11β-HSD type 1 (11β-HSD1) predominantly functions as a reductase, regenerating active cortisol from cortisone, particularly in the liver and adipose tissue. researchgate.netresearchgate.net

In addition to this primary oxidative pathway, other oxidative reactions can occur. For instance, studies have identified further metabolism of tetrahydrocortisone (THE), the A-ring reduced metabolite of cortisone, back to tetrahydrocortisol (THF), indicating that some interconversion between the cortisol and cortisone metabolite pools can occur. oup.com Chronic exposure to high levels of cortisol can also induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can lead to lipid peroxidation. nih.gov

Phase II Conjugation Reactions of this compound

Following Phase I reactions, cortisol and its metabolites undergo Phase II conjugation. These reactions attach small, polar molecules to the steroid, a process which generally terminates biological activity and significantly increases water solubility, facilitating urinary excretion. uomus.edu.iqdrughunter.com

Glucuronidation is the principal Phase II pathway for cortisol metabolites. nih.gov In this process, glucuronic acid is attached to the hydroxyl groups of the steroid metabolites. This reaction is catalyzed by enzymes of the UDP-glucuronosyltransferase (UGT) superfamily. drughunter.comresearchgate.net Over 90% of cortisol metabolites found in urine are conjugated with glucuronide. nih.gov

The major metabolites that undergo glucuronidation include tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE). nih.gov The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body via the kidneys. uomus.edu.iq Quantitative analysis of urinary metabolites has confirmed that the glucuronides of dihydrocortisol, dihydrocortisone, tetrahydrocortisol, allo-tetrahydrocortisol, and tetrahydrocortisone are the most abundant forms. nih.gov

Sulfation represents another, albeit less extensive, Phase II conjugation pathway for cortisol. oup.com This reaction involves the transfer of a sulfonate group (SO3-) to the steroid, typically at the C-21 position, to form cortisol 21-sulfate. medchemexpress.comnih.gov This process is catalyzed by sulfotransferase (SULT) enzymes. pharmgkb.org While a variety of steroids can undergo sulfation, this pathway is less predominant for cortisol compared to glucuronidation. frontiersin.org Studies in rats have indicated that the activity of cortisol sulfotransferase in the liver is influenced by hormones, showing higher activity in females. nih.gov Although sulfation of cortisol itself does not occur to a large extent in humans, cortisol sulfate (B86663) is recognized as a metabolite. oup.comglpbio.com

Characterization of Tissue-Specific Enzyme Systems in this compound Metabolism

The metabolism of cortisol is not uniform throughout the body; instead, it is characterized by the tissue-specific expression and activity of key metabolic enzymes. This localized control allows for the precise regulation of active cortisol concentrations at the cellular level. researchgate.netnih.gov

The liver is the primary site for the bulk of cortisol metabolism, containing high concentrations of both Phase I (A-ring reductases, 11β-HSD1) and Phase II (UGTs) enzymes. nih.govnih.gov The kidney plays a crucial role in inactivating cortisol through the high expression of 11β-HSD2, which prevents cortisol from illicitly activating mineralocorticoid receptors. researchgate.netresearchgate.net

Adipose tissue is another critical site for cortisol metabolism. It expresses 11β-HSD1, which converts inactive cortisone to active cortisol. nih.govoup.com This local regeneration of cortisol within fat tissue has been implicated in the pathophysiology of metabolic conditions. nih.govresearchgate.net The central nervous system also exhibits activity of 11β-HSD isozymes, allowing for local modulation of glucocorticoid signaling within the brain. researchgate.netnih.gov

Table 2: Tissue-Specific Expression of Key Cortisol Metabolizing Enzymes

EnzymePrimary Tissue(s)Primary Metabolic FunctionReference(s)
5α-reductase & 5β-reductaseLiverIrreversible inactivation of cortisol via A-ring reduction. nih.govnih.gov
11β-HSD1Liver, Adipose Tissue, Central Nervous System, Lung, GonadsRegeneration of active cortisol from inactive cortisone. researchgate.netresearchgate.netresearchgate.net
11β-HSD2Kidney, Colon, Salivary Glands, PlacentaInactivation of cortisol to cortisone. researchgate.netresearchgate.netresearchgate.net
UDP-glucuronosyltransferases (UGTs)LiverConjugation of cortisol metabolites for excretion. researchgate.net
Sulfotransferases (SULTs)Liver, Adrenal GlandsConjugation of cortisol to form cortisol sulfate. nih.govfrontiersin.org
Cytochrome P450 3A4 (CYP3A4)LiverIrreversible metabolism of cortisol. nih.gov

Microbial Biotransformation of this compound and Related Steroids

Microbial biotransformation offers a highly specific and efficient alternative to chemical synthesis for modifying complex molecules like steroids. researchgate.net Microorganisms produce a vast array of enzymes that can catalyze regio- and stereospecific reactions under mild conditions. researchgate.net Key transformations of this compound include dehydrogenation, hydroxylation, and reduction, leading to a variety of metabolites.

The selection of the microorganism is critical as it determines the nature of the resulting biotransformation. Bacteria from the genera Arthrobacter, Nocardioides, Rhodococcus, and Streptomyces, as well as various fungi like Curvularia, and Fusarium, are frequently employed for steroid conversions. nih.govnih.govmdpi.comresearchfloor.org The fermentation conditions, including media composition, pH, temperature, and aeration, are optimized to maximize the yield of the desired product and to ensure the viability and catalytic activity of the microbial cells.

For instance, the conversion of hydrocortisone (B1673445) to prednisolone (B192156) is efficiently carried out by Arthrobacter simplex. nih.govresearchgate.net In one study, coupling Arthrobacter simplex with Streptomyces roseochromogenes was explored to produce 16α-hydroxyprednisolone. nih.gov The optimal conditions for this coupled fermentation were found to be a pH of 6.0 and a temperature of 26°C. nih.gov The growth media for such fermentations are often complex, containing sources of carbon (like glucose), nitrogen (like yeast extract and ammonium (B1175870) sulfate), and other essential nutrients. nih.govmdpi.com For example, S. roseochromogenes has been shown to effectively hydroxylate hydrocortisone when grown in media such as Glucose Yeast Extract Malt (GEM III N) or Glucose Yeast Extract Ammonium Sulfate (GYA). mdpi.com

Immobilization of microbial cells is another technique used to enhance the stability and reusability of the biocatalyst. Curvularia lunata spores, for example, have been immobilized in photo-cross-linkable resin gels for the 11β-hydroxylation of Reichstein's Substance S to produce hydrocortisone. nih.gov This method allows for repeated use of the biocatalyst over an extended period. nih.gov

Table 1: Examples of Microorganisms and Fermentation Conditions for the Biotransformation of this compound

MicroorganismSubstrateKey TransformationFermentation ConditionsReference
Arthrobacter simplex ATCC31652Hydrocortisone1,2-DehydrogenationMedium: GYA or GEM III N, pH: 6.0-7.0, Temperature: 26-30°C nih.gov
Streptomyces roseochromogenes ATCC13400Hydrocortisone16α-HydroxylationMedium: GEM III N, pH: 6.0, Temperature: 26°C nih.govnih.gov
Curvularia lunataReichstein's Substance S11β-HydroxylationImmobilized in photo-cross-linkable resin gels, Potato Dextrose Broth with inducer nih.gov
Fusarium solani PTCC 5284Hydrocortisone20-Carbonyl ReductionNot specified in detail researchgate.net
Rhodococcus coprophilus DSM 43347HydrocortisoneΔ1-DehydrogenationNot specified in detail researchfloor.org

The biotransformation of this compound by different microorganisms leads to a range of metabolites. The primary and most well-documented transformation is the 1,2-dehydrogenation by microorganisms like Arthrobacter simplex and Rhodococcus coprophilus to yield prednisolone. nih.govresearchfloor.org

Further hydroxylation can also occur. Streptomyces roseochromogenes is known to introduce a hydroxyl group at the 16α position, converting hydrocortisone to 16α-hydroxyhydrocortisone. nih.gov When prednisolone is the substrate, the same microorganism can produce 16α-hydroxyprednisolone. nih.gov By-products are also common in these fermentations. For instance, during the hydroxylation of hydrocortisone by S. roseochromogenes, a C-20 hydroxy derivative and a C-21 N-acetamide derivative have been identified as novel by-products. nih.gov Some microorganisms, like Fusarium solani, can reduce the 20-keto group of hydrocortisone. researchgate.net In some cases, a combination of reactions can occur. For example, Rhodococcus species have been shown to produce both prednisone (B1679067) (from cortisone) and 20β-hydroxy-prednisone, indicating both dehydrogenation and reduction activities. nih.gov

Table 2: Major Microbial Metabolites of this compound

Metabolite NameParent CompoundProducing Microorganism(s)Type of TransformationReference
PrednisoloneHydrocortisoneArthrobacter simplex, Rhodococcus coprophilus1,2-Dehydrogenation nih.govresearchfloor.org
16α-HydroxyhydrocortisoneHydrocortisoneStreptomyces roseochromogenes16α-Hydroxylation nih.gov
16α-HydroxyprednisoloneHydrocortisone (via coupled reaction) or PrednisoloneArthrobacter simplex & Streptomyces roseochromogenes1,2-Dehydrogenation and 16α-Hydroxylation nih.gov
20-HydroxyhydrocortisoneHydrocortisoneStreptomyces roseochromogenes20-Keto Reduction (by-product) nih.gov
20β-Hydroxy-prednisoneCortisoneRhodococcus baikonurensis, Rhodococcus erythropolisΔ1-Dehydrogenation and C20-Keto Reduction nih.gov
C-20 hydroxy derivativeHydrocortisoneStreptomyces roseochromogenesHydroxylation nih.gov
C-21 N-acetamide derivativeHydrocortisoneStreptomyces roseochromogenesAcetamidation nih.gov

The diverse metabolic transformations of this compound are catalyzed by specific microbial enzymes. Two of the most significant enzymatic reactions are dehydrogenation and hydroxylation.

The introduction of a double bond between carbons 1 and 2 in the A ring of the steroid nucleus is a crucial modification that often enhances the anti-inflammatory activity of corticosteroids. nih.gov This reaction is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KSD). nih.gov This enzyme is found in various bacteria, including Arthrobacter simplex, Nocardioides simplex, and Rhodococcus species. nih.govresearchfloor.org The presence of a 3-oxo-4-ene structure in hydrocortisone makes it a suitable substrate for KSD. nih.gov

Hydroxylation reactions, which introduce a hydroxyl group at a specific position on the steroid skeleton, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are particularly prevalent in fungi and Streptomyces species. nih.gov For example, the 11β-hydroxylation of Reichstein's Substance S to form hydrocortisone by Curvularia lunata is a classic example of an industrially significant microbial hydroxylation, catalyzed by a CYP system. nih.govmdpi.com Similarly, the 16α-hydroxylation of hydrocortisone by Streptomyces roseochromogenes is mediated by a cytochrome P-450 multi-enzyme complex. nih.govnih.gov These complex enzyme systems typically require redox partners to transfer electrons from a cofactor like NAD(P)H to the P450 enzyme, enabling the activation of molecular oxygen for the hydroxylation reaction. nih.gov The versatility of microbial CYPs allows for hydroxylation at various positions on the steroid core, leading to a wide array of derivatives. nih.gov

Synthetic Chemistry and Derivatization Strategies for 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Total Chemical Synthesis Approaches to the Pregnane (B1235032) Core Structure

The total synthesis of complex molecules like 11,17,21-Trihydroxypregn-4-ene-3,20-dione, which possesses a pregnane core, is a significant challenge in organic chemistry. wikipedia.orgnih.gov The pregnane skeleton is a C21 steroid structure characterized by a four-ring system known as a cyclopentanoperhydrophenanthrene nucleus. wikipedia.orglookchem.com The development of methods to construct this core and introduce specific functionalities has been a major focus of synthetic research. nih.gov

Stereoselective Synthesis of the Steroid Nucleus

The construction of the steroid nucleus with precise control over its multiple stereocenters is a critical aspect of total synthesis. Early landmark syntheses, such as that of progesterone (B1679170) by W. S. Johnson, utilized polyolefin cascade cyclizations to form the steroidal framework. msu.edu More recent strategies continue to build on these foundations, employing novel methodologies.

For instance, an efficient total synthesis of (+)-5α-dihydropregnenolone, a pregnane-type steroid, was achieved through an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol intermediate. rsc.org This key step establishes the D-ring and the correct stereochemistry of the pregnane core. Another example is the total synthesis of the marine-derived pregnene (+)-03219A, which involved a series of transformations starting from epichlorohydrin. nih.gov This synthesis featured key rearrangement processes to formally invert the quaternary center at C-13 and establish the C-10 quaternary center, demonstrating sophisticated control over stereochemistry. nih.gov

Furthermore, stereoselective additions to steroid precursors can be used to introduce substituents with high stereocontrol. A series of methyl-substituted steroid analogs were synthesized via a highly stereoselective 1,6-conjugate addition, where the use of a copper bromide catalyst with trimethylaluminium on steroid dienone precursors yielded specific alpha-epimers as the major products. nih.gov

Functional Group Introduction at C-11, C-17, and C-21

Once the core pregnane structure is established, the introduction of hydroxyl groups at positions C-11, C-17, and C-21 is necessary to produce this compound.

Biosynthetic Pathways: In nature, these hydroxylations are carried out by specific enzymes. Progesterone can be converted to 17-alpha-hydroxyprogesterone by the enzyme 17-alpha-hydroxylase. youtube.com Subsequently, 21-alpha-hydroxylase can introduce a hydroxyl group at the C-21 position to form 11-deoxycortisol. youtube.com The final step is the hydroxylation at the C-11 position, catalyzed by 11-beta-hydroxylase, to yield cortisol (hydrocortisone). youtube.com These enzymatic transformations are highly regio- and stereoselective.

Chemical Synthesis: Chemical synthesis provides an alternative route. One method starts with dextropregnenolone. chemicalbook.com The synthesis involves multiple steps, including the formation and opening of an epoxide ring to introduce the 17-hydroxyl group. chemicalbook.com The C-21 hydroxyl group can be introduced by reacting a bromoketone intermediate with potassium acetate (B1210297), followed by hydrolysis. chemicalbook.com The introduction of the 11-hydroxyl group is often achieved through microbiological oxidation, a process that bridges chemical and biological methods. chemicalbook.com For example, 17-hydroxy-11-deoxycorticosterone can be microbiologically oxidized at the C-11 position to form hydrocortisone (B1673445). chemicalbook.com A patent describes a method starting from 17-hydroxy-4,9-diene-pregna-3,20-diketone, which is modified at the C-21 and C-9,11 positions to obtain hydrocortisone and its derivatives. google.com

Semisynthetic Routes from Natural Steroid Precursors

Given the complexity of total synthesis, semisynthesis from readily available natural steroid precursors, such as diosgenin, is the primary industrial method for producing corticosteroids. nih.gov These routes leverage the existing steroid framework and employ a combination of chemical and biotechnological methods for functional group modifications.

Microbial Dehydrogenation for Introduction of Δ¹-Double Bonds (e.g., from Hydrocortisone)

A key modification of this compound is its conversion to prednisolone (B192156), which has a higher anti-inflammatory activity. nih.gov This transformation involves the introduction of a double bond between C-1 and C-2 (Δ¹-dehydrogenation). This is most efficiently achieved through microbial biotransformation, which is often preferred over multi-step chemical syntheses. nih.govnih.gov

Various microorganisms have been shown to catalyze this reaction. Strains of the genus Rhodococcus, such as R. ruber, R. globerulus, and R. coprophilus, are capable of converting hydrocortisone to prednisolone with varying yields. nih.govnih.gov For example, R. coprophilus can achieve a 97% yield of prednisolone from hydrocortisone after 24 hours. nih.gov Arthrobacter simplex is another bacterium used for this purpose, efficiently catalyzing the dehydrogenation of hydrocortisone to prednisolone. mdpi.com These biotransformations can sometimes lead to side products, such as the reduction of the C-20 carbonyl group. nih.govnih.gov

Microbial Dehydrogenation of Hydrocortisone to Prednisolone
MicroorganismSubstrateProductYieldReaction TimeReference
Rhodococcus coprophilusHydrocortisonePrednisolone97%24 hours nih.gov
Rhodococcus globerulusHydrocortisonePrednisolone76%72 hours nih.gov
Rhodococcus ruberHydrocortisonePrednisolone56%72 hours nih.gov
Arthrobacter simplexHydrocortisonePrednisoloneHigh conversion24 hours mdpi.com

Directed Chemical Modification of Steroid Analogues (e.g., Acetylation)

Directed chemical modifications, such as esterification of the hydroxyl groups, are commonly performed to alter the properties of corticosteroids. Acetylation, for instance, can modify the lipophilicity and duration of action of the drug.

The synthesis of hydrocortisone-21-acetate is a common example. A described method involves reacting hydrocortisone with a suitable acetylating agent. google.com For instance, hydrocortisone-21-acetate can be prepared and subsequently hydrolyzed using sodium hydroxide (B78521) in methanol (B129727) to yield the parent hydrocortisone. google.com The C-21 hydroxyl group is often selectively esterified due to its primary nature, which makes it more reactive than the tertiary C-17 hydroxyl and the secondary C-11 hydroxyl groups. Modifications of the 21-hydroxy group by esterification with carboxylic acids have been shown to increase clinical utility. lookchem.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is an active area of research aimed at developing compounds with improved therapeutic profiles.

18-Hydroxylated Derivatives: A convenient synthesis for 18-hydroxylated cortisol has been developed. nih.gov This involves the application of a hypoiodite (B1233010) reaction to cortisol acetonide to form an 18-iodo derivative. This intermediate is then converted through several steps, including a silver ion-assisted solvolysis and removal of a protective group, to yield 11β,17α,18,21-tetrahydroxypregn-4-ene-3,20-dione. nih.gov

17α- and 21-Ester and Carbamate (B1207046) Derivatives: Novel 17α- and/or 21-ester or carbamate derivatives of hydrocortisone have been synthesized and evaluated for their biological activity. nih.gov For example, a 17α-butyryloxy-21-(alkyl)carbamoyloxy derivative was synthesized to target specific receptors. nih.gov

16α-Hydroxy Derivatives: The biotransformation of hydrocortisone can also be used to produce hydroxylated analogues. For example, 16α-hydroxyprednisolone can be synthesized by coupling the whole cells of two different microorganisms, Arthrobacter simplex and Streptomyces roseochromogenes. mdpi.com In this process, A. simplex first dehydrogenates hydrocortisone to prednisolone, which is then hydroxylated at the 16α-position by S. roseochromogenes. mdpi.com

Other Derivatives: A wide range of other derivatives have been synthesized. These include conjugates of steroidal antedrugs with nonsteroidal anti-inflammatory drugs (NSAIDs) through esterification of the 21-hydroxyl group. nih.gov Additionally, novel 16α,17α-d-isoxazoline derivatives have been synthesized via 1,3-dipolar cycloaddition of fulminic acid to corresponding 16,17-unsaturated steroids. nih.gov

Esterification at C-21 (e.g., 21-Acetate, 21-(3,3-Dimethylbutyrate))

Esterification of the primary hydroxyl group at the C-21 position is a common strategy to modify the physicochemical properties of cortisol, such as its solubility and duration of action.

Cortisol 21-Acetate:

The synthesis of cortisol 21-acetate is a well-established process. One common method involves the reaction of cortisol with acetic anhydride (B1165640) in a suitable solvent, such as pyridine (B92270). google.com Another approach utilizes the reaction of a 21-iodo derivative of cortisol with potassium acetate. For instance, 21-iodo-11β,17α-dihydroxy-pregn-4-ene-3,20-dione can be reacted with potassium acetate in dimethylformamide (DMF) with the presence of glacial acetic acid, followed by heating to drive the reaction to completion. google.com The product, hydrocortisone acetate, can then be isolated by filtration and purified. google.com

Cortisol 21-(3,3-Dimethylbutyrate):

The synthesis of cortisol 21-(3,3-dimethylbutyrate), also known as hydrocortisone 21-pivalate, follows general esterification principles. While specific literature on its synthesis is less common, it can be prepared by reacting cortisol with pivaloyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. Another approach involves the use of 3,3-dimethylbutyric anhydride. The bulky 3,3-dimethylbutyrate group can influence the compound's lipophilicity and rate of hydrolysis, thereby affecting its pharmacokinetic profile. Tixocortol pivalate, a related compound, is a 21-thioester derivative of hydrocortisone and is used as a marker for corticosteroid allergy. cdnsciencepub.comnih.gov

The following table summarizes the synthesis of these C-21 esters:

DerivativeStarting MaterialReagentsKey Reaction Conditions
Cortisol 21-Acetate CortisolAcetic anhydride, pyridineStandard esterification
21-iodo-11β,17α-dihydroxypregn-4-ene-3,20-dionePotassium acetate, DMF, glacial acetic acidReflux reaction
Cortisol 21-(3,3-Dimethylbutyrate) CortisolPivaloyl chloride, pyridineGeneral esterification

Structural Modifications for Altered Biological Activity

Beyond simple esterification, more profound structural modifications to the cortisol backbone have been explored to enhance its therapeutic properties and alter its biological activity. These modifications often target increased potency, selectivity for the glucocorticoid receptor (GR), and an improved side-effect profile.

Fluorination:

The introduction of fluorine atoms at specific positions of the steroid nucleus has been a particularly successful strategy. For example, 9α-fluorination of hydrocortisone significantly increases its glucocorticoid and mineralocorticoid activity. acs.orgsemanticscholar.org This is attributed to the high electronegativity of fluorine, which can alter the electronic environment of the steroid and enhance its binding affinity to the glucocorticoid receptor. researchgate.net Fluorinated corticosteroids are widely used as topical treatments for inflammatory skin conditions and as inhalants for asthma. researchgate.netuaeu.ac.ae

Methylation:

The addition of methyl groups can also profoundly impact biological activity. For instance, the synthesis of 17α-methylcorticosterone, a homologue of corticosterone (B1669441) and an analogue of cortisol, has been described. cdnsciencepub.com Methylation at various positions can influence the conformation of the steroid, its metabolic stability, and its interaction with the receptor. researchgate.net Research into 4-alkyl derivatives of hydrocortisone and 9α-fluorohydrocortisone has also been conducted to explore the effects of alkylation on biological activity. acs.org

Other Modifications:

The synthesis of novel 17α- and/or 21-ester or carbamate derivatives of hydrocortisone has been investigated to target both androgen and glucocorticoid receptors, with potential applications in prostate cancer therapy. nih.gov These modifications aim to create compounds with dual activity or enhanced selectivity for specific receptor subtypes. The introduction of a double bond at the C1-C2 position, as seen in prednisolone, is another key modification that increases glucocorticoid activity compared to hydrocortisone. nih.gov

The table below highlights some key structural modifications and their impact on biological activity:

ModificationPosition(s)Effect on Biological Activity
Fluorination Significantly increases glucocorticoid and mineralocorticoid activity
Methylation 17αCan alter receptor binding and metabolic stability
Alkylation 4Investigated for effects on biological activity
Esterification/Carbamoylation 17α and/or 21Can modulate receptor affinity and selectivity
Dehydrogenation C1-C2Increases glucocorticoid activity

Synthesis of Labeled Analogues for Tracer Studies

Isotopically labeled analogues of cortisol are invaluable tools for a wide range of research applications, including metabolic studies, receptor binding assays, and immunoassays. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) allows for the sensitive and specific tracking of the molecule in biological systems.

Deuterium Labeling:

The synthesis of deuterium-labeled cortisol has been achieved through various methods. These labeled compounds are particularly useful in metabolic studies using mass spectrometry, as the deuterium atoms provide a distinct mass signature.

Tritium Labeling:

Tritiated cortisol ([³H]hydrocortisone) is frequently used in receptor binding assays due to the high sensitivity of detection of the β-particles emitted by tritium. nih.gov These assays are crucial for determining the affinity of new drug candidates for the glucocorticoid receptor. For example, competitive binding assays using [³H]hydrocortisone can elucidate the relative binding affinities of various unlabeled steroids. nih.govnih.gov The synthesis of tritium-labeled cortisol metabolites has also been described for use in metabolic research. nih.gov

Carbon-14 Labeling:

Carbon-14 labeled hydrocortisone ([¹⁴C]hydrocortisone) is extensively used in drug metabolism and pharmacokinetic studies. nih.gov The long half-life of ¹⁴C makes it suitable for tracking the fate of the drug over extended periods. Studies using [¹⁴C]hydrocortisone have provided valuable insights into its absorption, distribution, metabolism, and excretion. youtube.com The synthesis of ¹⁴C-labeled compounds can be complex, often involving multi-step chemical syntheses or biosynthetic approaches. youtube.com

The following table summarizes the applications of different labeled cortisol analogues:

Isotope LabelLabeled CompoundPrimary Application in Tracer Studies
Deuterium (²H) Deuterated CortisolMetabolic studies using mass spectrometry
Tritium (³H) [³H]HydrocortisoneReceptor binding assays, metabolic studies
Carbon-14 (¹⁴C) [¹⁴C]HydrocortisoneDrug metabolism, pharmacokinetic studies (absorption, distribution, excretion)

Table of Compound Names

Chemical NameCommon Name(s)
This compoundCortisol, Hydrocortisone
This compound 21-acetateCortisol acetate, Hydrocortisone acetate
This compound 21-(3,3-dimethylbutyrate)Cortisol 21-pivalate, Hydrocortisone 21-pivalate
21-Thio-11,17-dihydroxypregn-4-ene-3,20-dione 21-pivalateTixocortol pivalate
9-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione9α-Fluorohydrocortisone
17-Methyl-11,21-dihydroxypregn-4-ene-3,20-dione17α-Methylcorticosterone
11,17,21-Trihydroxypregna-1,4-diene-3,20-dionePrednisolone

Molecular and Cellular Mechanisms of Action of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione

Steroid Receptor Binding and Activation Research

The activation of the glucocorticoid receptor by 11,17,21-Trihydroxypregn-4-ene-3,20-dione is a multi-step process that begins with the passive diffusion of the hormone across the cell membrane. nih.gov In its unliganded state, the GR resides predominantly in the cytoplasm, as part of a large multi-protein complex that keeps it in an inactive conformation. nih.govnih.gov

The physiological and pharmacological actions of this compound are initiated by its high-affinity binding to the intracellular Glucocorticoid Receptor (GR). nih.gov In humans, the primary endogenous glucocorticoid is cortisol, which binds to GR to regulate a vast number of physiological processes. nih.govoup.com The affinity of GR for its ligand is a critical determinant of the cellular response. While GR binds cortisol with high affinity (dissociation constant, Kd ≈ 2-5 nM), the mineralocorticoid receptor (MR) actually displays an even higher affinity for cortisol (Kd ≈ 0.1-0.5 nM). pnas.org

The bioavailability of cortisol to bind to these receptors is tightly regulated. In circulation, the majority of cortisol is bound to corticosteroid-binding globulin (CBG), with only the free fraction able to diffuse into cells. nih.gov Within the cell, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can inactivate cortisol by converting it to cortisone (B1669442), which has a low affinity for GR. nih.govmdpi.com Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can convert inactive cortisone back to active cortisol, thereby increasing local glucocorticoid activity. nih.govmdpi.com The GR itself is maintained in a high-affinity ligand-binding state by a chaperone complex, most notably involving Heat Shock Protein 90 (Hsp90). oup.com

Table 1: Key Proteins in Cortisol Receptor Binding and Bioavailability
ProteinFunctionReference
Glucocorticoid Receptor (GR)Intracellular receptor for cortisol; mediates genomic effects. nih.gov
Mineralocorticoid Receptor (MR)Binds cortisol with higher affinity than GR, particularly at basal concentrations. pnas.org
Corticosteroid-Binding Globulin (CBG)Transports cortisol in the blood, regulating its availability to tissues. nih.gov
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)Enzyme that inactivates cortisol by converting it to cortisone. nih.govmdpi.com
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Enzyme that activates cortisone to cortisol. nih.govmdpi.com
Heat Shock Protein 90 (Hsp90)Chaperone protein that maintains GR in a high-affinity ligand-binding conformation. oup.com

Upon binding of this compound to the ligand-binding domain (LBD) of the GR, the receptor undergoes a significant conformational change. nih.govresearchgate.net This transformation triggers the dissociation of the associated chaperone proteins, including Hsp90 and Hsp70. youtube.com The unmasking of the receptor allows for its dimerization, a critical step for many of its functions. researchgate.netnih.gov

The GR can form homodimers (GR/GR), where two cortisol-bound GR units associate. nih.govnih.gov The second zinc finger within the DNA-binding domain (DBD) is particularly important for this homodimerization process. nih.gov Research using GR mutants, such as the A458T mutant (GRdim), which is deficient in dimerization, has been instrumental in studying the distinct roles of GR monomers and dimers. frontiersin.orgnih.gov In addition to homodimers, the GR can also form heterodimers with other nuclear receptors, notably the mineralocorticoid receptor (MR/GR), a process that has been observed in the central nervous system. pnas.orgnih.gov The formation of these various dimer complexes allows for a greater diversity in glucocorticoid signaling. nih.govnih.gov

Following ligand binding and conformational changes, the now-activated cortisol-receptor complex must move from the cytoplasm into the nucleus to access its DNA targets. nih.govuconn.edu This process, known as nuclear translocation, is an active, energy-dependent mechanism. oup.comuconn.edu

The GR protein contains two primary nuclear localization signals (NLS), designated NL1 and NL2. nih.govnih.gov NL1 is a classic nuclear localization signal located near the DNA-binding domain, while NL2 is within the ligand-binding domain. nih.govnih.gov In the absence of a ligand, these signals are masked by the chaperone protein complex. nih.gov Upon cortisol binding and dissociation of the chaperones, these signals become exposed and are recognized by the nuclear import machinery. researchgate.net The translocation is facilitated by the interaction of the GR complex with importin proteins and components of the nuclear pore complex, such as Nup62. researchgate.netnih.gov The entire GR-Hsp90 heterocomplex may translocate through the nuclear pore, suggesting the final "transformation" of the receptor could be a nuclear event. nih.gov

Genomic Mechanisms: Gene Expression Modulation

Once inside the nucleus, the this compound-GR complex exerts its primary effects by modulating the transcription of target genes. This regulation can occur through several mechanisms, leading to either an increase (transactivation) or a decrease (transrepression) in gene expression. nih.govnih.gov

The classic mechanism of GR action involves the direct binding of the GR dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govmdpi.com These GREs are typically located in the regulatory regions of target genes. nih.gov The consensus GRE sequence is an imperfect palindrome, often represented as 5'-GGAACAnnnTGTTCT-3', where two six-base-pair half-sites are separated by a three-nucleotide spacer. nih.govmdpi.com This specific spacing is crucial for the GR homodimer to bind effectively. nih.gov

Upon binding to a GRE, the receptor complex recruits co-regulator proteins, including co-activators like SRC-1 and CBP/p300, and chromatin-remodeling complexes. nih.gov This assembly facilitates the initiation of transcription by RNA polymerase II, leading to the synthesis of messenger RNA (mRNA) and, ultimately, new proteins. This process is known as transactivation. nih.govmdpi.com While GREs are often associated with gene activation, genome-wide studies have revealed that GR binding to canonical GREs can also lead to the repression of certain target genes, indicating a more complex regulatory role determined by factors beyond the DNA sequence itself. nih.gov

Table 2: Examples of Genes Regulated by Cortisol via GREs
GeneFunctionEffect of CortisolReference
Lipocortin-1 (Annexin A1)Anti-inflammatory protein, inhibits phospholipase A2.Upregulation (Transactivation) nih.govyoutube.com
Glucose-6-phosphataseKey enzyme in gluconeogenesis.Upregulation (Transactivation) mdpi.com
DUSP1 (Dual Specificity Phosphatase 1)Anti-inflammatory, inactivates MAPKs.Upregulation (Transactivation) frontiersin.org
GILZ (Glucocorticoid-induced leucine (B10760876) zipper)Anti-inflammatory and immunomodulatory protein.Upregulation (Transactivation) frontiersin.org

A major component of the anti-inflammatory and immunosuppressive effects of this compound is its ability to repress the expression of pro-inflammatory genes. nih.gov A key mechanism for this is transrepression, which, in its classic definition, does not require the GR to bind directly to DNA. nih.govplos.org Instead, the monomeric cortisol-bound GR interacts directly with other transcription factors that are driving inflammatory gene expression. frontiersin.orgfrontiersin.org

Prominent targets for transrepression are the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). mdpi.comnih.gov These factors are activated by inflammatory stimuli and promote the transcription of numerous genes encoding cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules. plos.orgnih.gov The GR-cortisol complex can physically bind to NF-κB or AP-1, preventing them from effectively activating their target genes. frontiersin.orgmdpi.com This "tethering" mechanism is a central pillar of glucocorticoid anti-inflammatory action. nih.govplos.org Studies have shown that cortisol can inhibit the activity of NF-κB by preventing the degradation of its inhibitor, IκB, and can also suppress the phosphorylation of MAPKs, which are crucial for AP-1 activation. nih.govnih.gov This cross-talk between GR and other signaling pathways is essential for the regulatory actions of cortisol in the immune system. nih.gov

Non-Genomic Mechanisms of Action

Beyond its classical role as a regulator of gene transcription, this compound can elicit rapid biological responses that occur within minutes. nih.gov These effects are too swift to be explained by the processes of gene transcription and protein synthesis and are termed non-genomic. nih.govnih.gov

Rapid Membrane-Mediated Signaling Pathways

Rapid, non-genomic effects are often initiated at the cell membrane. It is hypothesized that a membrane-bound form of the glucocorticoid receptor (mGR) or other, as-yet-unidentified, cell surface receptors mediate these actions. These pathways can influence cellular function independently of nuclear receptor activity. For instance, rapid glucocorticoid actions have been shown to modulate ion transport (e.g., Ca²⁺, Na⁺) across the cell membrane and activate various signaling cascades. Some reports indicate that glucocorticoids can rapidly alter intracellular calcium concentrations through mechanisms involving protein kinase A (PKA) and protein kinase C (PKC), which are not blocked by GR antagonists like mifepristone, suggesting a GR-independent mechanism in some cases. nih.gov

Interaction with Intracellular Signaling Molecules

The non-genomic actions of this compound also involve direct or indirect interactions with cytoplasmic signaling molecules. The cytosolic, unbound GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. Upon steroid binding, the GR is released from this complex, but it can also interact with and modulate the activity of key signaling kinases.

Key interactions include:

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Glucocorticoids can rapidly activate this pathway, which is central to cell survival and metabolism.

Mitogen-activated protein kinase (MAPK) pathways: Depending on the cell type, glucocorticoids can either stimulate or inhibit components of the MAPK signaling cascade, such as ERK, JNK, and p38 MAPK, thereby influencing cellular processes like proliferation, differentiation, and apoptosis. nih.gov

Table 1: Key Components in Non-Genomic Signaling of this compound
Signaling ComponentRole/InteractionAssociated Cellular Response
Membrane-Bound Receptors (e.g., mGR)Initiates rapid, non-genomic signaling at the cell surface.Modulation of ion flux, activation of kinase cascades.
Protein Kinase A (PKA)Mediates rapid changes in intracellular calcium. nih.govModulation of neuronal excitability and endocrine secretion.
Protein Kinase C (PKC)Involved in rapid, GR-independent calcium signaling. nih.govRegulation of ion channels and cellular secretion.
PI3K/Akt PathwayRapidly activated by glucocorticoids.Promotion of cell survival and metabolic regulation.
MAPK Pathways (ERK, JNK, p38)Modulated by glucocorticoid signaling. nih.govRegulation of inflammation, proliferation, and apoptosis.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which allows it to fit precisely into the ligand-binding pocket (LBP) of the glucocorticoid receptor. SAR studies have elucidated the critical roles of its specific functional groups in receptor binding and activation. acs.org

Importance of Hydroxyl Groups at C-11, C-17, and C-21 for Receptor Affinity and Selectivity

The hydroxyl (-OH) groups at positions 11, 17, and 21 of the steroid core are paramount for high-affinity binding to the GR. They participate in a crucial network of hydrogen bonds with amino acid residues in the LBP. nih.govnih.gov

C-11 Hydroxyl Group: The β-hydroxyl group at C-11 is essential for potent glucocorticoid activity. It forms a key hydrogen bond with the side chain of asparagine 564 (Asn564) in helix 3 of the GR. nih.gov The presence of a keto group at this position, as seen in cortisone, renders the molecule inactive until it is converted to cortisol (with an -OH group) in the liver.

C-17 Hydroxyl Group: The α-hydroxyl group at C-17 interacts with the side chain of glutamine 642 (Gln642) in helix 7. nih.gov This interaction is vital for anchoring the D-ring of the steroid within the pocket.

C-21 Hydroxyl Group: The C-21 hydroxyl group, part of the dihydroxyacetone side chain, forms a hydrogen bond with threonine 739 (Thr739) in helix 11 of the receptor's LBP. nih.govnih.gov This interaction helps to stabilize the ligand-receptor complex.

Influence of the C-3 and C-20 Ketone Functions on Activity

The ketone (C=O) groups at the C-3 and C-20 positions are equally critical for establishing the correct orientation and binding affinity of the molecule within the receptor.

C-3 Ketone: The C-3 ketone, part of an α,β-unsaturated ketone system in the A-ring, is a crucial hydrogen bond acceptor. It forms a water-mediated hydrogen bond network with glutamine 570 (Gln570) and arginine 611 (Arg611). nih.govnih.gov This interaction is fundamental for maintaining the proper orientation of the steroid within the binding pocket. nih.gov

Table 2: Structure-Activity Relationship of this compound with the Glucocorticoid Receptor
Functional GroupPositionInteracting GR Residue(s)Contribution to Activity
KetoneC-3Gln570, Arg611 nih.govnih.govCritical for correct ligand orientation and anchoring of the A-ring. nih.gov
Hydroxyl (β)C-11Asn564 nih.govnih.govEssential for potent agonist activity.
Hydroxyl (α)C-17Gln642 nih.govnih.govAnchors the D-ring of the steroid.
KetoneC-20Thr739 nih.govStabilizes the C-17 side chain.
HydroxylC-21Thr739 nih.govnih.govStabilizes the C-17 side chain and enhances binding affinity.

Stereochemical Requirements for Optimal Biological Potency

The biological activity of the steroid hormone this compound, commonly known as cortisol, is intrinsically linked to its specific three-dimensional structure. mhmedical.com The principles of stereochemistry are crucial in pharmacology and endocrinology, as the interaction between a ligand, such as cortisol, and its receptor is highly dependent on the spatial arrangement of atoms. nih.govkhanacademy.org The biological potency of cortisol is a direct consequence of its precise molecular geometry, which allows it to bind with high affinity and specificity to the ligand-binding pocket (LBP) of the glucocorticoid receptor (GR). nih.govresearchgate.net

The cortisol molecule possesses several chiral centers, leading to a distinct and complex three-dimensional shape. The specific stereoisomer that is biologically active is (11β,17α)-11,17,21-Trihydroxypregn-4-ene-3,20-dione. steraloids.comchemspider.com Any deviation from this specific configuration results in a dramatic loss of biological activity. The key stereochemical features essential for optimal potency include:

The Pregnane (B1235032) Skeleton: The fundamental four-ring structure of the pregnane nucleus provides the rigid scaffold upon which functional groups are oriented. The specific fusion of the rings (trans-trans-trans) creates a relatively flat, yet subtly bent, molecular plane that is complementary to the shape of the GR's binding pocket.

The 11β-Hydroxyl Group: The hydroxyl group at position C11 must be in the beta (β) configuration, meaning it projects above the plane of the steroid nucleus. This group is critical for forming a key hydrogen bond with amino acid residues within the LBP, an interaction essential for stabilizing the ligand-receptor complex and inducing the conformational change required for receptor activation.

The 17α-Hydroxyl and 21-Hydroxyl Groups: The hydroxyl group at C17 is in the alpha (α) configuration (projecting below the plane), and the hydroxyl group on the C21 side chain is also crucial. Together with the C20-keto group, this dihydroxyacetone side chain is a hallmark of potent corticosteroids. These groups form multiple hydrogen bonds with the receptor. Research indicates that a water molecule is necessary for cortisol, specifically, to create a hydrogen bond network that secures the ligand within the binding site. mdpi.com

The Δ4-3-keto System: The double bond between C4 and C5 and the ketone at C3 in the A-ring are vital for high-affinity binding. This conjugated system contributes to the planarity of the A-ring and is involved in crucial interactions within the LBP.

The remarkable specificity of the glucocorticoid receptor for cortisol is demonstrated by the fact that other structurally similar endogenous steroids bind to it with significantly lower affinity. nih.gov This is because these other steroids lack the precise combination of stereochemical features and functional groups required for a perfect steric and electrostatic fit. nih.gov For instance, progesterone (B1679170), which lacks the 11β-, 17α-, and 21-hydroxyl groups, binds with much lower affinity. Similarly, testosterone (B1683101) and estradiol, which have different ring structures and functional group arrangements, are very weak binders. nih.gov

This high degree of stereochemical complementarity ensures that cortisol can effectively activate the GR at physiological concentrations, leading to the regulation of its target genes. The interaction is a classic example of molecular recognition, where the specific three-dimensional arrangement of a small molecule is the primary determinant of its biological function. nih.gov

Steroid HormoneRelative Binding Affinity to Human Glucocorticoid Receptor (%)Key Structural Differences from Cortisol
Cortisol 100 Reference Compound
Progesterone22Lacks 11β-OH, 17α-OH, and 21-OH groups
Aldosterone20Has an aldehyde group at C18 instead of a methyl group; lacks 17α-OH
Testosterone1.5Lacks C17 side chain with 20-keto and 21-OH; has 17β-OH
Estradiol0.2Aromatic A-ring; lacks C3-keto and C17 side chain; has 17β-OH

Table 1: Relative binding affinities of various steroid hormones to the human glucocorticoid receptor (hGR), with cortisol as the reference. The data illustrates the critical importance of cortisol's specific stereochemistry and functional groups for high-affinity binding. Data sourced from reference nih.gov.

Physiological and Pathophysiological Roles of 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione: Fundamental Research

Endocrine System Regulation and Homeostasis

Cortisol is a central regulator within the endocrine system, orchestrating the body's response to various stimuli to maintain a state of internal balance or homeostasis. narayanahealth.orgdartmouth.edu Its influence extends from the primary stress response axis to intricate interactions with other hormonal systems.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics and Stress Response

The synthesis and secretion of cortisol are tightly controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis. clevelandclinic.orgwikipedia.org In response to physical or psychological stress, the hypothalamus releases corticotropin-releasing hormone (CRH). narayanahealth.orgnumberanalytics.com CRH then acts on the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). narayanahealth.orgclevelandclinic.org ACTH, in turn, travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of cortisol. clevelandclinic.org

This cascade is a key component of the "fight or flight" response, preparing the body to handle perceived threats. narayanahealth.orgmedicalnewstoday.com Cortisol mobilizes energy reserves by increasing blood sugar levels, modulates the immune system, and influences cardiovascular function and cognitive processes. narayanahealth.orgwikipedia.org Once the stressful event has passed, cortisol exerts a negative feedback effect on both the hypothalamus and the pituitary gland, inhibiting the release of CRH and ACTH, respectively, thereby downregulating its own production. numberanalytics.com

However, chronic stress can lead to dysregulation of the HPA axis. wholisticmatters.com This can manifest as altered cortisol release patterns, which are implicated in the pathophysiology of various stress-related disorders. nih.govwholisticmatters.com Research using mathematical models suggests that prolonged activation of the HPA axis can lead to an enlargement of the functional masses of the pituitary and adrenal glands, which may take weeks to recover after the stressor is removed, explaining the persistent blunting of ACTH responses observed in some conditions. nih.gov

Key Hormones and Glands in the HPA Axis Stress Response
Gland/OrganHormone ReleasedPrimary Function in Stress Response
HypothalamusCorticotropin-Releasing Hormone (CRH)Initiates the HPA axis cascade by stimulating the pituitary gland. narayanahealth.org
Anterior Pituitary GlandAdrenocorticotropic Hormone (ACTH)Stimulates the adrenal cortex to produce cortisol. narayanahealth.orgclevelandclinic.org
Adrenal CortexCortisolMediates a wide range of physiological responses to stress, including energy mobilization and immune modulation. narayanahealth.orgwikipedia.org

Interplay with Other Endocrine Axes

The influence of cortisol extends beyond the HPA axis, with significant interactions with other major endocrine systems.

Thyroid Axis: Cortisol can suppress the hypothalamic-pituitary-thyroid (HPT) axis. palomahealth.commdpi.com Elevated cortisol levels can inhibit the release of thyrotropin-releasing hormone (TRH) from the hypothalamus and thyroid-stimulating hormone (TSH) from the pituitary. palomahealth.commdpi.com This can lead to a reduction in the production of thyroid hormones. whitelotusclinic.ca Furthermore, high cortisol can impair the conversion of the less active thyroid hormone, thyroxine (T4), to the more active form, triiodothyronine (T3). palomahealth.comwhitelotusclinic.ca Conversely, low thyroid hormone levels can slow the clearance of cortisol from the body, potentially leading to elevated levels. whitelotusclinic.ca

Gonadal Axis: The HPA axis and the hypothalamic-pituitary-gonadal (HPG) axis have a reciprocal inhibitory relationship. rroij.comtandfonline.com Chronic stress and the resultant high levels of cortisol can suppress the HPG axis at multiple levels. rroij.comtandfonline.com Cortisol can inhibit the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, reduce the pituitary's responsiveness to GnRH, and directly decrease the sensitivity of the gonads (testes and ovaries) to luteinizing hormone (LH). rroij.com This can lead to decreased production of sex steroids like testosterone (B1683101) and estradiol. rroij.comnih.gov

Growth Hormone/Insulin-like Growth Factor (IGF-1) Axis: The relationship between cortisol and the GH/IGF-1 axis is complex. Excess cortisol can suppress the secretion of growth hormone (GH), partly by increasing the hypothalamic release of somatostatin, a GH-inhibiting hormone. frontiersin.org The GH-IGF-1 system also modulates the metabolism of cortisol. Specifically, GH and IGF-1 can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for converting inactive cortisone (B1669442) to active cortisol in tissues like the liver and adipose tissue. nih.gov This interaction can reduce local cortisol concentrations. nih.gov Studies in Atlantic salmon have shown that cortisol can reduce growth rates and diminish hepatic IGF-1 mRNA levels, suggesting an inhibitory effect on anabolic processes. nsf.govnih.gov Additionally, research indicates that cortisol can significantly modulate the levels of insulin-like growth factor binding protein-1 (IGFBP-1). utmb.edu

Cellular Signaling and Metabolic Regulation

At the cellular level, cortisol exerts profound effects on signaling pathways that govern metabolism, ensuring the body has the necessary fuel during times of stress.

Research on Glucose Homeostasis and Carbohydrate Metabolism

A primary function of cortisol is the regulation of glucose homeostasis, primarily to ensure a steady supply of glucose for the brain. dartmouth.edunih.gov It achieves this through several mechanisms:

Hepatic Gluconeogenesis: Cortisol stimulates the liver to produce glucose from non-carbohydrate sources, such as amino acids and glycerol. nih.govmetabolic-health.co.ukresearchgate.net

Glycogen (B147801) Metabolism: In the liver, cortisol promotes the synthesis and storage of glycogen. dartmouth.edunih.gov

Insulin (B600854) Antagonism: In peripheral tissues like skeletal muscle and white adipose tissue, cortisol decreases glucose uptake and utilization by counteracting the effects of insulin. nih.govnih.gov This leads to a state of insulin resistance, ensuring that glucose remains in the bloodstream for use by the brain. metabolic-health.co.uknumberanalytics.com

Pancreatic Function: Cortisol also influences the function of pancreatic alpha and beta cells, modulating the secretion of glucagon (B607659) and insulin, respectively. nih.govclevelandclinic.org

Studies investigating the nocturnal rise in cortisol have shown that this physiological increase stimulates hepatic glucose release and decreases glucose uptake by peripheral tissues, highlighting its role in daily carbohydrate metabolism. elsevierpure.comnih.gov Research on individuals with prediabetes and type 2 diabetes has revealed altered glucose-dependent regulation of cortisol, suggesting its involvement in the progression of these conditions. oup.com

Effects of Cortisol on Glucose Homeostasis
Tissue/OrganEffect of CortisolMetabolic Outcome
LiverIncreases gluconeogenesis and glycogen synthesis. dartmouth.edunih.govIncreased glucose production and storage.
Skeletal MuscleDecreases glucose uptake and utilization. nih.govnih.govSpares glucose for the brain; contributes to insulin resistance. metabolic-health.co.uknumberanalytics.com
Adipose TissueDecreases glucose uptake. nih.gov
PancreasDecreases insulin secretion and increases glucagon secretion. nih.govFavors an increase in blood glucose levels.

Investigations into Lipid and Protein Metabolism Pathways

Cortisol plays a significant catabolic role in both lipid and protein metabolism, mobilizing energy stores from these sources.

Protein Metabolism: Cortisol promotes the breakdown of protein (proteolysis), particularly in skeletal muscle, to release amino acids. nih.govmetabolic-health.co.uk These amino acids are then transported to the liver to serve as substrates for gluconeogenesis. youtube.com Studies have shown that hypercortisolemia increases protein breakdown. researchgate.net Research on acute cortisol withdrawal in individuals with adrenocortical failure showed that withdrawal decreased urinary urea (B33335) excretion, but increased forearm phenylalanine turnover, suggesting complex effects on muscle protein metabolism. nih.govoup.com

Modulation of Apoptosis and Cell Proliferation in various Cell Types

The influence of cortisol on cell fate is highly context-dependent, with research demonstrating both pro- and anti-proliferative, as well as pro-apoptotic, effects in different cell types.

Inhibition of Proliferation and Induction of Apoptosis: In some cell types, cortisol has been shown to inhibit growth and promote programmed cell death (apoptosis). For example, research on a human osteosarcoma cell line (OST cells) found that cortisol inhibited cell proliferation and the expression of proliferating cell nuclear antigen (PCNA). nih.gov Similarly, studies on neural stem/precursor cells have demonstrated that high concentrations of cortisol have anti-proliferative effects and can induce both apoptosis and necrosis in a dose- and time-dependent manner. researchgate.net

Stimulation of Proliferation: Conversely, in other contexts, cortisol can stimulate cell proliferation. A study on human oral squamous cell carcinoma (OSCC) cells found that cortisol concentrations simulating stress conditions stimulated increased cell proliferation. nih.gov Another study on hormone-related breast cancer MCF-7 cells showed that cortisol at a specific concentration significantly increased both cell proliferation and migration. njmu.edu.cn

Immune System Modulation Research

11,17,21-Trihydroxypregn-4-ene-3,20-dione, commonly known as cortisol, is a steroid hormone that plays a pivotal role in the regulation of the immune system. assaygenie.com Its primary function in this context is immunosuppressive, a crucial mechanism for maintaining homeostasis and preventing excessive inflammation. assaygenie.comnews-medical.net

The immunosuppressive actions of this compound are multifaceted and occur through several well-documented molecular pathways. A primary mechanism involves the inhibition of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). assaygenie.com By downregulating these factors, cortisol effectively weakens the pro-inflammatory response at the genetic level. assaygenie.com Research has shown that cortisol can inhibit the phosphorylation of IκBα, the inhibitory subunit of NF-κB, as well as the phosphorylation of MAPK, which is upstream of AP-1 activation. assaygenie.com

Furthermore, this compound upregulates the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS2. assaygenie.com These proteins inhibit the JAK/STAT signaling pathway, which is critical for the downstream effects of many pro-inflammatory cytokines. assaygenie.com By blocking this pathway, cortisol further dampens the inflammatory cascade. The hormone exerts its effects by binding to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus and bind to glucocorticoid response elements (GREs) on DNA, altering the transcription of numerous genes in immune cells. assaygenie.comnih.gov This can lead to the reduced activity and proliferation of immune cells like T-lymphocytes and B-cells. mdpi.comimmunizenevada.org

While generally immunosuppressive, the effects of this compound can be complex. For instance, under certain conditions, glucocorticoids have been shown to enhance the differentiation of tissue-repair macrophages. frontiersin.org However, chronic exposure to high levels of cortisol can lead to a state of immune suppression that increases susceptibility to infections. immunizenevada.org

A significant aspect of the immunomodulatory role of this compound is its ability to regulate the production of inflammatory cytokines. Cytokines are signaling molecules that are crucial for orchestrating an immune response. Cortisol generally acts to suppress the production of pro-inflammatory cytokines. news-medical.netmdpi.com

Studies have demonstrated that this compound inhibits the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). news-medical.net It achieves this by binding to glucocorticoid receptors in immune cells, which leads to the downregulation of the genes that code for these cytokines. news-medical.net Mendelian randomization studies have provided further evidence for the inhibitory effect of cortisol on certain cytokines, such as Interleukin-8 (IL-8). mdpi.comendocrine-abstracts.org

Conversely, the relationship between cortisol and other cytokines can be more nuanced. For example, while glucocorticoids are known to suppress most pro-inflammatory cytokines, some research indicates they can induce the release of Macrophage Migration Inhibitory Factor (MIF), a cytokine with pro-inflammatory properties. mdpi.com However, other large-scale genetic studies suggest that higher morning cortisol levels are associated with reduced circulating MIF. mdpi.comendocrine-abstracts.org This highlights the complexity of the interactions between the neuroendocrine and immune systems. primescholars.com

The table below summarizes the typical effects of this compound on the production of various inflammatory cytokines based on research findings.

CytokineTypical Effect of this compoundKey Research Findings
Interleukin-6 (IL-6)InhibitionSuppresses production, contributing to anti-inflammatory effects. news-medical.netmdpi.com
Tumor Necrosis Factor-alpha (TNF-α)InhibitionDownregulates gene expression in immune cells. news-medical.net
Interleukin-8 (IL-8)InhibitionGenetic studies support an inhibitory effect on circulating levels. mdpi.comendocrine-abstracts.org
Macrophage Migration Inhibitory Factor (MIF)Complex/ContradictorySome studies show induction, while others suggest inhibition. mdpi.comendocrine-abstracts.org
Interleukin-1β (IL-1β)InhibitionGlucocorticoids are known to inhibit the production of this potent pro-inflammatory cytokine. oup.com

Neurobiological Aspects of this compound

This compound exerts profound effects on the brain, influencing neurotransmitter systems, brain function, and fundamental biological rhythms. numberanalytics.comnumberanalytics.com These neurobiological actions are mediated through two types of receptors in the brain: mineralocorticoid receptors (MRs) and glucocorticoid receptors (GRs), which are distributed in key areas for emotion and cognition like the hippocampus, amygdala, and prefrontal cortex. numberanalytics.comnih.gov

The influence of this compound on neurotransmitter systems is a critical area of research. It has been shown to interact with several major neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA). numberanalytics.com

Serotonin: This neurotransmitter is integral to mood, appetite, and sleep regulation. numberanalytics.com Elevated levels of this compound can decrease the expression of serotonin receptors in certain brain regions and increase the activity of enzymes that break down serotonin, leading to reduced serotonin activity. numberanalytics.com This interaction is implicated in the pathophysiology of depressive disorders. numberanalytics.com

Dopamine: Known for its role in motivation and the brain's reward pathways, dopamine levels can also be affected by this compound. casi.org Chronic exposure to high levels of this hormone can deplete dopamine, potentially leading to a lack of motivation and alertness. casi.org

GABA: As the primary inhibitory neurotransmitter, GABA helps to regulate neuronal excitability. numberanalytics.com this compound can decrease the expression of GABA receptors and alter their function, making them less responsive to GABA. numberanalytics.com This can contribute to a state of heightened neuronal activity.

Glutamate: Research suggests that cortisol can increase the levels of the excitatory neurotransmitter glutamate, which in excess can lead to excitotoxicity and neuronal damage. spinalresearch.com.au

These interactions with neurotransmitter systems can have significant consequences for brain function, including memory. The hippocampus, a brain region rich in glucocorticoid receptors, is crucial for memory formation. casi.org Chronically elevated cortisol levels have been shown to reduce hippocampal volume and impair neurogenesis, which can negatively impact memory and learning. numberanalytics.comcasi.org

This compound is a key player in the regulation of the body's circadian rhythms, particularly the sleep-wake cycle. clevelandclinic.orgnumberanalytics.com Its secretion is governed by the hypothalamic-pituitary-adrenal (HPA) axis, which itself follows a distinct circadian pattern. nih.gov This rhythm is endogenously driven by the central circadian pacemaker located in the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.govoup.com

Under normal physiological conditions, cortisol levels exhibit a diurnal rhythm, peaking in the early morning shortly before waking and gradually declining throughout the day to their lowest point in the evening. numberanalytics.comnih.gov This morning peak is thought to play a crucial role in initiating wakefulness and synchronizing the body's various physiological processes to the daily cycle. numberanalytics.comnih.gov The cortisol awakening response, a sharp increase in cortisol within the first hour of waking, is a distinct phenomenon that appears to be independent of circadian control but is important for preparing the body for the day's demands. nih.gov

Disruptions to the normal sleep-wake cycle, such as those caused by sleep restriction or shift work, can alter the circadian rhythm of cortisol. nih.gov For instance, insufficient sleep can lead to elevated cortisol levels in the late afternoon and evening, flattening the typical diurnal slope. oup.com Such disruptions in the cortisol rhythm are linked to a range of negative health consequences, underscoring the importance of this hormone in maintaining the body's internal clock. numberanalytics.com

Comparative Endocrinology and Evolutionary Biology

The glucocorticoid system, with this compound (cortisol) or corticosterone (B1669441) as its primary effector hormone, is a highly conserved feature across vertebrates, suggesting a deep evolutionary history. bioscientifica.comescholarship.org This system plays a fundamental role in coordinating an organism's response to environmental challenges, a function that has been critical for survival over hundreds of millions of years of vertebrate evolution. nih.gov

Research in comparative endocrinology reveals that while the basic structure and function of the glucocorticoid receptor (GR) are well-conserved, there have been evolutionary changes in the receptor's sensitivity and specificity for different corticosteroids across vertebrate lineages. bioscientifica.combiorxiv.org For example, most mammals, including humans, primarily utilize cortisol, whereas birds, reptiles, amphibians, and some rodents rely more on corticosterone. escholarship.org

From an evolutionary biology perspective, the regulation of glucocorticoid secretion represents a trade-off. On one hand, the release of these hormones during a stressor is protective, mobilizing energy and modulating immune function to deal with the immediate threat. nih.gov On the other hand, chronic elevation of glucocorticoids can have detrimental long-term effects, including immunosuppression, reproductive inhibition, and metabolic disturbances. escholarship.orgnih.gov The way this trade-off is managed is dependent on the life history strategies of different species and populations. nih.gov For instance, higher average glucocorticoid levels during a breeding season often predict lower reproductive success. nih.gov

The study of glucocorticoids across different species provides valuable insights into how these hormones have shaped adaptive responses to diverse environmental pressures throughout evolutionary history. oup.com

Identification and Function as a Maturation-Inducing Steroid in Non-Mammalian Vertebrates (e.g., Fish)

The compound this compound, commonly known as cortisol or hydrocortisone (B1673445), is a primary glucocorticoid in fish that plays a significant role in the regulation of oocyte maturation and ovulation. researchgate.net While traditionally viewed as a stress-response hormone with inhibitory effects on reproduction, research has revealed its crucial function as a maturation-inducing steroid (MIS) in various non-mammalian vertebrates, particularly teleost fish. researchgate.netcabidigitallibrary.org Its role is complex, with effects being modulated by concentration and the specific stage of oogenesis. researchgate.netcabidigitallibrary.org

In several fish species, cortisol has been identified as a potent inducer of the final stages of oocyte maturation. For instance, in vitro studies on the catfish, Heteropneustes fossilis, have demonstrated that cortisol acetate (B1210297) is a more potent maturation-inducing agent than luteinizing hormone (LH), and that the two act synergistically. fao.org This suggests a pituitary-interrenal-ovarian axis where gonadotropins stimulate the interrenal glands to produce corticosteroids, which in turn induce oocyte maturation. fao.org Evidence for this is supported by the observation that in catfish, the time to ovulation is shorter after administration of deoxycorticosterone acetate compared to LH, implying that the time lag for LH action involves the synthesis of corticosteroids. fao.org

The function of cortisol as an MIS is not universal across all fish, and its effectiveness can be species-dependent. In some species, other C21 steroids, such as 17α,20β-dihydroxy-4-pregnen-3-one (DHP) or 17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S), are the primary MIS. nih.gov However, in species like the Nile tilapia (Oreochromis niloticus), cortisol has been shown to have both positive and negative effects on ovarian maturation. Acute stress or direct injection of cortisol can accelerate ovulation, but at the cost of reduced fecundity. nih.gov

The regulation of cortisol levels within the ovary is critical for successful reproduction. researchgate.netcabidigitallibrary.org During vitellogenesis, maternal cortisol is incorporated into the yolk. researchgate.netcabidigitallibrary.org Later, during the final maturation and ovulation stages, cortisol can help promote hydration and the action of other maturation-inducing hormones. researchgate.net A key protective mechanism to prevent excessive cortisol accumulation in the developing oocyte is the upregulation of the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) in the thecal and granulosa cells, which inactivates cortisol to cortisone. researchgate.netcabidigitallibrary.orgresearchgate.net This ensures that an optimal concentration of the steroid is maintained for successful spawning and development of the progeny. researchgate.netcabidigitallibrary.org

Research Findings on Cortisol as a Maturation-Inducing Steroid in Fish
SpeciesKey FindingReference
Nile Tilapia (Oreochromis niloticus)Acute stress or cortisol injection (5 mg/kg) accelerated ovulation but decreased fecundity. nih.gov
Catfish (Heteropneustes fossilis)Cortisol acetate is a more potent maturation-inducing agent than LH and acts synergistically with it. The interrenal gland is the principal source of MIS. fao.org
Zebrafish (Danio rerio)Maternal cortisol is deposited into the yolk during vitellogenesis. The enzyme 11β-HSD2 in the ovarian follicles protects the oocyte from excessive cortisol. researchgate.netcabidigitallibrary.orgresearchgate.net
White Sturgeon (Acipenser transmontanus)While cortisol is produced by maturing follicles, other C21 steroids like 11-deoxycortisol and 17,20,21-trihydroxy-4-pregnen-3-one (B12002197) showed higher potency in inducing oocyte maturation in vitro. researchgate.net

Evolutionary Conservation of Steroid Signaling Pathways

The signaling pathways for steroids, including this compound, are evolutionarily ancient and well-conserved across vertebrates. bioscientifica.com The actions of cortisol are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. bioscientifica.com The structure and function of the GR are highly conserved among all vertebrate species studied, indicating strong evolutionary pressure to maintain its role in fundamental physiological processes. bioscientifica.com

The evolution of the glucocorticoid signaling pathway is closely linked to the duplication of an ancestral corticoid receptor (CR) gene approximately 450 million years ago. nih.gov This duplication gave rise to the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). nih.gov While the MR largely retained the ancestral functions, the GR evolved derived functions, including reduced sensitivity to all hormones and increased selectivity for glucocorticoids. nih.gov This desensitization of the GR allowed it to regulate responses to high concentrations of hormones, such as those occurring during stress, while the MR regulates responses to lower hormone levels. nih.gov

Studies in non-mammalian vertebrates, such as the frog Xenopus laevis, have shown that the fundamental mechanisms of glucocorticoid feedback on the brain are phylogenetically ancient. nih.gov In frogs, as in mammals, glucocorticoids exert cell-type-specific regulation on corticotropin-releasing factor (CRF) expression, being inhibitory in some brain regions and stimulatory in others. nih.gov This suggests that the complex neural pathways that mediate behavioral and physiological responses to stressors were likely present in the earliest land-dwelling vertebrates. nih.gov

The teleost-specific genome duplication event resulted in two GR paralogs in some fish species, which can be differentially expressed and have different transactivation capacities. bioscientifica.com This duplication and subsequent divergence of receptor function provide a model for understanding the molecular basis of varying cortisol sensitivity and its diverse regulatory functions. bioscientifica.com The conservation of the GR gene, including exon length and amino acid sequence, across vertebrate classes underscores the critical and ancient role of the glucocorticoid signaling pathway. bioscientifica.com

Key Findings in the Evolution of Glucocorticoid Signaling
FindingImplicationOrganism(s) StudiedReference
Duplication of an ancestral corticoid receptor into MR and GR around 450 million years ago.Led to the evolution of two distinct signaling pathways with different hormone sensitivities. GR evolved reduced sensitivity.Ancestral reconstruction, various vertebrates. nih.gov
Conservation of GR gene structure and amino acid sequence across vertebrates.Indicates strong evolutionary pressure to maintain the function of the glucocorticoid signaling pathway.Various vertebrates. bioscientifica.com
Cell-type specific regulation of CRF by glucocorticoids is conserved between mammals and amphibians.Suggests that the neural circuits for stress response are phylogenetically ancient.Frog (Xenopus laevis), mammals. nih.gov
Teleost fish possess two GR genes due to a genome duplication event.Allows for differential regulation and sensitivity to cortisol within a single organism.Teleostean fishes. bioscientifica.com

Advanced Analytical and Bioanalytical Methodologies for 11,17,21 Trihydroxypregn 4 Ene 3,20 Dione Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 11,17,21-Trihydroxypregn-4-ene-3,20-dione, providing the necessary separation from other structurally similar endogenous compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in various biological samples, including urine, plasma, and hair. oup.comingentaconnect.comnih.gov Method development often involves reversed-phase chromatography, utilizing columns such as C8 or C18. oup.comingentaconnect.com The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous component (like water or buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comingentaconnect.comresearchgate.net For instance, a mobile phase of methanol/acetonitrile/water (43/3/54 by volume) has been used for separating cortisol in urine extracts on a LiChrospher 100 C18 column. oup.com Another method for plasma analysis employed a C8 column with a mobile phase of HPLC-grade water and 35% v/v acetonitrile. ingentaconnect.com

Detection is commonly performed using ultraviolet (UV) or diode-array detection (DAD) at a wavelength around 245 nm, where the α,β-unsaturated ketone chromophore of the steroid absorbs. ingentaconnect.comoup.comnih.gov The retention time for cortisol varies depending on the specific chromatographic conditions, with reported times ranging from approximately 10 minutes to over 21 minutes. oup.comingentaconnect.comnih.gov To ensure accuracy and account for extraction losses, an internal standard, such as methylprednisolone (B1676475) or dexamethasone, is often incorporated into the procedure. oup.comingentaconnect.com The development of HPLC methods can also include derivatization steps to enhance detection sensitivity, for example, using sulfuric acid to create fluorescent products for analysis by HPLC with fluorescence detection (HPLC-FLD), which can achieve detection limits as low as 1 pg/mg in hair samples. nih.gov

HPLC Method Parameters for this compound Analysis
ColumnMobile PhaseDetectionRetention Time (min)Internal StandardSource
LiChrospher 100 C18Methanol/Acetonitrile/Water (43/3/54 by vol)UV21.3–21.7Methylprednisolone oup.com
C8 Reversed PhaseWater/Acetonitrile (65/35 v/v), pH 3.36DAD (245 nm)10.0 ± 0.5Dexamethasone ingentaconnect.com
Nucleosil 100 C18Acetonitrile/Water (30:70, v/v)UV (240 nm)Not SpecifiedDexamethasone researchgate.net
Hypersil C1818mM SDS and 8.3% TetrahydrofuranUV (245 nm)Not SpecifiedFludrocortisone Acetate (B1210297) oup.com
SIELC Primesep 100AGradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileMS/MS12.4Cortisol-9,11,12,12-D4 nih.gov

Gas Chromatography (GC) is another powerful technique for steroid analysis, but due to the low volatility and thermal instability of this compound, direct analysis is challenging. nih.govresearchgate.net Therefore, a crucial step in GC-based methods is chemical derivatization, which converts the analyte into a more volatile and thermally stable form. nih.govmdpi.com A common approach is a two-step derivatization process involving methoximation followed by silylation. researchgate.netmdpi.com

The first step, methoximation, typically uses methoxyamine hydrochloride in pyridine (B92270) to convert the ketone groups into methyloxime derivatives. mdpi.com The second step, silylation, targets the hydroxyl groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-trimethylsilylimidazole are used to form trimethylsilyl (B98337) (TMS) ethers. nih.govmdpi.com This two-step process forms methyloxime-trimethylsilyl (MO-TMS) derivatives that exhibit improved chromatographic behavior. mdpi.com The optimization of derivatization conditions, such as temperature and time, is critical for achieving high reaction efficiency. nih.govmdpi.com For example, studies have shown that for some glucocorticoids, a derivatization temperature of 110°C and a duration of 60 minutes can be beneficial. nih.gov Microwave-assisted silylation has also been explored to significantly reduce the derivatization time from hours to minutes. mdpi.com Despite these procedures, challenges can remain, such as low derivatization efficiency or issues with specific GC columns, which may require careful method troubleshooting. researchgate.net

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and qualitative analysis of this compound from other steroids in biological extracts. nih.govoup.comanalis.com.my The technique is particularly useful for metabolic profiling, where multiple samples can be analyzed simultaneously. analis.com.my Separation is typically performed on silica (B1680970) gel plates (the stationary phase). nih.govoup.com

The development of the chromatogram relies on a suitable mobile phase, which is a solvent system designed to achieve differential migration of the steroids based on their polarity. oup.com Various solvent systems have been reported for the successful separation of this compound from related compounds like cortisone (B1669442). oup.com For enhanced specificity and quantitative analysis, derivatization can be performed directly on the TLC plate. nih.govoup.com A notable example is the use of isonicotinic acid hydrazide, which reacts with the cortisol molecule to form a fluorescent hydrazone. nih.govoup.com The fluorescence intensity of the resulting spot can then be measured using a densitometer, allowing for quantification. nih.govoup.com This method combines the separatory power of TLC with the specificity of a chemical reaction and the sensitivity of fluorescence detection. oup.com

TLC Solvent Systems for Separation of this compound
Stationary PhaseSolvent System (v/v)NoteSource
Silica Gel 60Acetone–Toluene (1:1)Found to be most reliable for reproducibility and separation. oup.com
Silica Gel 60Toluene-ChloroformUsed for achieving separation from cortisone or caffeine. oup.com
Silica Gel 60Toluene-DichloromethaneUsed for achieving separation from cortisone or caffeine. oup.com
Silica GelChloroform-Dioxane-Methanol (15:4:1)Used for separation of multiple glucocorticoids. nih.gov

Mass Spectrometry (MS) for Identification and Absolute Quantification

Mass spectrometry, particularly when coupled with chromatography, has become the gold standard for the specific and sensitive quantification of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for quantifying this compound in complex biological matrices like serum, sweat, and hair. nih.govrsc.orgnih.gov While electrospray ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for less polar compounds like cortisol, as it can provide robust ionization with minimal in-source fragmentation. nih.govnih.govthermofisher.com

The power of tandem mass spectrometry lies in its use of multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. nih.govresearchgate.net For this compound (precursor ion m/z 363.2 or 363.1), common product ions monitored include m/z 121.1/121.2 and 97.1. nih.govresearchgate.netresearchgate.netnih.gov Monitoring these specific precursor-to-product ion transitions provides exceptional selectivity, allowing for accurate quantification even in the presence of interfering substances. nih.govresearchgate.net Deuterated internal standards, such as cortisol-d4, are used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govresearchgate.net LC-MS/MS methods using APCI have been successfully validated for the determination of cortisol production rates and for the simultaneous analysis of cortisol and other illicit drugs in hair. nih.govnih.gov

Selected MRM Transitions for this compound (Cortisol)
Precursor Ion (m/z)Product Ion (m/z)DesignationInternal Standard Transition (m/z)Source
363.2121.2Quantifier367.1 → 121.1 (Cortisol-d4) nih.gov
363.11121.00Quantifier367.19 → 121.24 researchgate.net
363.4121.1Quantifier367.2 → 121.4 (Cortisol-d4) researchgate.net
363.497.1Qualifier367.2 → 121.4 (Cortisol-d4) researchgate.net
363.1327.2Quantifier/Qualifier367.2 → 331.2 ([2H4]-cortisol) researchgate.net
363.3121.2Quantifier365.3 → 122.2 (Deuterated-cortisol) nih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments like the Orbitrap, provides highly accurate mass measurements, which is invaluable for the characterization and quantification of this compound and its numerous metabolites. nih.govendocrine-abstracts.orgnih.gov Unlike tandem quadrupole instruments that monitor specific mass transitions, HRMS instruments can acquire full scan data with high resolution and mass accuracy, often within a few parts-per-million (ppm). nih.govendocrine-abstracts.org

This capability allows for the confident identification of compounds based on their exact mass, helping to distinguish between isomers and other closely related steroids that may interfere with lower-resolution methods. nih.govdntb.gov.uaresearchgate.net For example, HRMS can differentiate cortisol from its metabolites like 6β-hydroxycortisol, which can cross-react in less specific assays. endocrine-abstracts.orgnih.gov A study using an Orbitrap mass spectrometer demonstrated that the observed masses of product ions for cortisol were within a 3 ppm window of the calculated values. nih.gov HRMS has been successfully applied to develop comprehensive steroid profiling methods in urine, capable of simultaneously quantifying over 20 different steroid metabolites. nih.govresearchgate.net This untargeted or semi-targeted approach is a powerful tool for evaluating disorders of steroid metabolism and identifying novel biomarkers. endocrine-abstracts.orgdntb.gov.uaresearchgate.net

Isotope-Dilution Mass Spectrometry for Definitive Quantification

Isotope-Dilution Mass Spectrometry (ID-MS), particularly when coupled with chromatography techniques like liquid chromatography (LC) or gas chromatography (GC), is widely regarded as the reference or "gold standard" method for the definitive quantification of this compound. nih.gov This high-level analytical technique provides exceptional accuracy and specificity, making it indispensable for calibrating routine assays and for research requiring the most reliable measurements.

The principle of ID-MS involves adding a known amount of a stable, isotopically labeled version of the analyte—such as deuterium-labeled cortisol (e.g., cortisol-d4)—to the sample as an internal standard. dpxtechnologies.com This labeled standard is chemically identical to the endogenous, unlabeled cortisol and therefore behaves identically during sample preparation, extraction, chromatography, and ionization.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the mass spectrometer can determine the precise concentration of the analyte, effectively correcting for any sample loss during preparation and for variations in instrument response (matrix effects). nih.gov Techniques like LC-MS/MS (tandem mass spectrometry) and high-resolution accurate-mass (HRAM) spectrometry further enhance specificity by reducing interferences from other structurally similar compounds present in complex biological matrices. nih.govdpxtechnologies.com This makes ID-MS particularly valuable for establishing target values for reference materials and for validating other analytical methods. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to the study of this compound, enabling both its structural identification and its quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound and its metabolites or derivatives. nih.govresearchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com The chemical shift (δ) of each proton signal indicates its electronic environment, while signal splitting (multiplicity) reveals the number of adjacent protons. For complex molecules like cortisol, advanced 2D NMR experiments (e.g., COSY, NOESY) are often used to determine the complete connectivity and stereochemistry of the molecule. nih.govresearchgate.net

¹³C NMR Spectroscopy : While ¹H NMR observes hydrogen nuclei, ¹³C NMR observes the carbon skeleton of the molecule. youtube.com A typical ¹³C NMR spectrum for cortisol will show distinct signals for each of its 21 carbon atoms, with chemical shifts indicating the type of carbon (e.g., carbonyl, alkene, alcohol-substituted). np-mrd.org Unlike ¹H NMR, standard ¹³C NMR spectra are typically not integrated to determine the number of carbons. youtube.com

The combined data from ¹H and ¹³C NMR allows for the unambiguous assignment of the complete chemical structure of this compound and is crucial for identifying unknown transformation products in environmental or metabolic studies. nih.govresearchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Cortisol and Related Structures

NucleusType of SignalTypical Chemical Shift (ppm) RangeStructural Assignment
¹HOlefinic Proton~5.6Proton at C4
¹HCarbinol Protons~3.5 - 4.5Protons on carbons bearing hydroxyl groups (e.g., C11, C21)
¹HMethyl Protons~0.5 - 1.4Protons of the C18 and C19 angular methyl groups
¹³CCarbonyl Carbons>180Carbons at C3 and C20
¹³COlefinic Carbons~120 - 170Carbons involved in the C4-C5 double bond
¹³CCarbinol Carbons~60 - 90Carbons bearing hydroxyl groups (e.g., C11, C17, C21)

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method used for the quantification of this compound. journalcra.comatenaeditora.com.br The technique is based on the principle that the molecule absorbs light in the UV region due to its α,β-unsaturated ketone chromophore in the A-ring (the pregn-4-ene-3,20-dione structure). atenaeditora.com.br

The absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. For quantification, the absorbance is typically measured at the wavelength of maximum absorption (λmax), which for cortisol is around 242-280 nm, depending on the solvent and specific method. journalcra.comatenaeditora.com.br A validated UV-Vis spectrophotometric method for cortisol in saliva demonstrated linearity over a concentration range of 2.5 to 25 µg/mL, with a limit of detection of 0.019 µg/mL and a limit of quantification of 0.16 µg/mL. journalcra.com While less specific than mass spectrometry or immunoassays, its simplicity and low cost make it suitable for certain research applications where high sample throughput is needed and matrix interferences can be controlled. nih.gov

Table 2: Example Validation Parameters for UV-Vis Quantification of Cortisol

ParameterReported ValueReference
Wavelength of Max. Absorbance (λmax)280 nm journalcra.comatenaeditora.com.br
Linearity (r)0.9999 journalcra.com
Concentration Range2.5 - 25 µg/mL journalcra.com
Limit of Detection (LOD)0.019 µg/mL journalcra.com
Limit of Quantification (LOQ)0.16 µg/mL journalcra.com

Immunoassay Techniques in Research Settings (e.g., RIA, ELISA)

Immunoassays are the most common methods for quantifying this compound in research and clinical settings due to their high sensitivity, potential for high throughput, and cost-effectiveness. nih.govnih.gov These methods utilize the specific binding reaction between an antibody and an antigen (in this case, cortisol). The two main types are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) : This technique involves competition between a radiolabeled cortisol (e.g., labeled with tritium) and the unlabeled cortisol in the sample for a limited number of antibody binding sites. After separation of the antibody-bound and free cortisol, the amount of radioactivity is measured. The concentration of cortisol in the sample is inversely proportional to the measured radioactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a more common and safer alternative to RIA. In a competitive ELISA for cortisol, a microplate is coated with anti-cortisol antibodies. interchim.fr The sample containing cortisol is added along with a known amount of cortisol conjugated to an enzyme (like horseradish peroxidase). youtube.com These two compete for binding to the antibodies. After a wash step, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of cortisol in the original sample and is read using a microplate reader. youtube.com Other variations include chemiluminescent and fluorescent immunoassays. nih.gov

While highly sensitive, a key consideration for immunoassays is the potential for cross-reactivity, where the antibody may bind to other structurally similar steroids or metabolites, leading to an overestimation of the true cortisol concentration. nih.gov

Sample Preparation and Matrix Effects in Bioanalytical Research

The accurate analysis of this compound from biological samples is highly dependent on the sample preparation process, which aims to isolate the analyte from a complex matrix and minimize interferences.

Biological fluids like urine and sweat are complex mixtures containing salts, proteins, and numerous other endogenous compounds that can interfere with analysis. nih.govmdpi.com Therefore, robust extraction and purification steps are essential.

Urine : Urine contains both free (unconjugated) cortisol and cortisol metabolites conjugated to glucuronic acid. For measuring "urinary free cortisol" (UFC), an extraction step is necessary to separate it from the more water-soluble components and interfering metabolites. nih.govnih.gov

Liquid-Liquid Extraction (LLE) : This is a conventional method where an organic solvent (e.g., dichloromethane) is used to extract the less polar cortisol from the aqueous urine sample. nih.gov

Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient technique. The urine sample is passed through a cartridge containing a solid sorbent that retains the cortisol. Interfering substances are washed away, and the purified cortisol is then eluted with a small volume of solvent.

Sweat : Sweat is an emerging matrix for non-invasive cortisol monitoring. nih.gov Similar to urine and saliva, sweat samples require preparation to remove interfering substances before analysis, often using the same principles of LLE or SPE. nih.gov

Advanced Extraction Techniques : Newer methods aim to shorten sample preparation time. Dispersive Pipette XTRaction, which combines aspects of LLE and SPE in a pipette tip format, can significantly reduce preparation time compared to conventional approaches. dpxtechnologies.comdpxtechnologies.com

Table 3: Comparison of Extraction Strategies for Cortisol

Extraction TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases. dpxtechnologies.comInexpensive, well-established.Can be labor-intensive, requires large volumes of organic solvents, can be difficult to automate. dpxtechnologies.com
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while impurities are washed away. dpxtechnologies.comHigh recovery, clean extracts, can be automated.Can be more expensive than LLE, method development can be complex. dpxtechnologies.com
Dispersive Pipette XTRactionDispersive SPE/LLE within a pipette tip. dpxtechnologies.comVery fast, low solvent consumption, suitable for automation. dpxtechnologies.comdpxtechnologies.comMay have lower capacity than traditional SPE columns.

The presence of endogenous components in the biological sample after preparation can lead to "matrix effects," where the signal of the analyte is suppressed or enhanced during analysis, particularly in mass spectrometry. nih.gov Careful selection of extraction methods and the use of appropriate internal standards, like in ID-MS, are critical to mitigate these effects and ensure the accuracy and precision of bioanalytical research on this compound. nih.gov

Elimination of Interfering Substances and Isomers

The precise measurement of this compound can be challenging due to the presence of interfering substances and isomers in biological matrices. These interferences can lead to erroneous results, impacting clinical interpretations and research findings. Therefore, effective elimination strategies are a critical component of any analytical method.

Immunoassays, while widely used for their convenience, are particularly susceptible to cross-reactivity from structurally similar molecules. nih.gov Endogenous steroids, such as cortisone, and synthetic glucocorticoids like prednisolone (B192156), can bind to the assay's antibodies, leading to falsely elevated cortisol levels. annlabmed.orgspringermedizin.de For instance, studies have shown significant cross-reactivity of prednisolone in some cortisol immunoassays, with the degree of interference varying between different commercial kits. annlabmed.orgendocrine-abstracts.org One study reported that the cross-reactivity of prednisolone in the Siemens ADVIA Centaur cortisol assay was as high as 55%, whereas it was only 6% in the Roche Gen II cortisol assay. endocrine-abstracts.org Similarly, 21-deoxycortisol (B132708) can interfere with competitive protein binding and fluorometric assays for cortisol. elsevierpure.com

Several techniques are employed to mitigate these interferences in immunoassays. The use of heterophile antibody blocking tubes can prevent non-specific binding. nih.gov Additionally, sample dilution can be a powerful tool; if an interfering substance is present, serial dilutions will often reveal a non-linear response, whereas the true analyte concentration will decrease proportionally. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and is considered the gold-standard for cortisol measurement, as it can chromatographically separate cortisol from most interfering compounds. nih.gov However, even with LC-MS/MS, the presence of isomers, which have the same mass-to-charge ratio, necessitates effective chromatographic separation. nih.govthermofisher.cn For example, in the analysis of cortisol in sweat, at least one isomer has been identified that could potentially interfere with quantification if not properly separated. nih.gov The use of specialized analytical columns, such as biphenyl (B1667301) or polar-embedded phases, can enhance the resolution of cortisol from its isomers and other structurally related steroids. thermofisher.cnnih.gov For instance, an Accucore Polar Premium® analytical column has been shown to effectively separate cortisol from exogenous and endogenous molecules that share the same selected reaction monitoring (SRM) transition. nih.gov

Validation Parameters: Specificity, Linearity, Precision, Accuracy, Limit of Quantitation

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. The key validation parameters include specificity, linearity, precision, accuracy, and the limit of quantitation (LOQ).

Specificity refers to the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix. In immunoassays, specificity is primarily determined by the cross-reactivity of the antibodies. As discussed, this can be a significant issue. springermedizin.de In contrast, LC-MS/MS provides high specificity through the combination of chromatographic separation and mass spectrometric detection of specific precursor and product ions. endocrine-abstracts.orgnih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. For LC-MS/MS methods, linearity is typically excellent, with correlation coefficients (r²) often exceeding 0.99 over a wide concentration range. nih.gov For example, one validated LC-MS/MS method for urinary free cortisol demonstrated linearity from 0.05 to 100 ng/mL. nih.gov

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV). Intra-assay precision assesses the variability within a single analytical run, while inter-assay precision measures the variability between different runs. For both immunoassays and LC-MS/MS, acceptable precision is crucial for reliable results. For instance, a validated LC-MS/MS method for cortisol in sweat reported intraday precision of 2.5%–9.7% and interday precision of 12.3%–18.7%. rsc.org

Accuracy refers to the closeness of the mean of a set of results to the true value. It is often assessed by analyzing samples with known concentrations of the analyte. Immunoassays can exhibit bias when compared to the gold-standard LC-MS/MS, often showing a positive bias due to cross-reactivity. annlabmed.orgnih.gov A comparison of two immunoassays with LC-MS/MS found mean positive biases of 8.38% and 8.78%. nih.gov

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. The LOQ is a critical parameter for assays measuring low physiological concentrations of cortisol. LC-MS/MS methods generally offer lower LOQs than immunoassays. For example, an LC-MS/MS method for cortisol in sweat reported an LOQ of 0.1 ng/mL. rsc.org In contrast, a study on a wearable cortisol biosensor reported a limit of detection of 1 ng/mL. nih.gov

Table 1: Comparison of Validation Parameters for Cortisol Immunoassays and LC-MS/MS

Parameter Immunoassay LC-MS/MS
Specificity Variable, prone to cross-reactivity with other steroids. springermedizin.de High, able to separate isomers and interfering compounds. endocrine-abstracts.orgnih.gov
Linearity (Range) Generally narrower range. Wide dynamic range, e.g., 0.05-100 ng/mL. nih.gov
Precision (CV%) Intra-assay: <10%, Inter-assay: <15% (typical). Intra-assay: 2.5-9.7%, Inter-assay: 12.3-18.7%. rsc.org
Accuracy (Bias vs. LC-MS/MS) Often shows positive bias (e.g., 8.38% - 8.78%). nih.gov Considered the gold standard for accuracy. nih.gov
Limit of Quantitation (LOQ) Generally higher than LC-MS/MS. As low as 0.1 ng/mL. rsc.org

Table 2: Detailed Research Findings on Validation Parameters

Method Linearity Range LOQ Intra-Assay Precision (CV%) Inter-Assay Precision (CV%) Accuracy (% Bias or Recovery) Source
Urinary Free Cortisol (LC-MS/MS) 0.05-100 ng/mL 0.05 ng/mL <10% <10% Within 15% nih.gov
Cortisol in Sweat (LC-MS/MS) 0.10–25.00 ng/mL 0.1 ng/mL 2.5%–9.7% 12.3%–18.7% 0.5%–2.1% (intraday), 7.1%–15.1% (interday) rsc.org
Cortisol in Hair (ELISA) 2-50 pg/mg 2 pg/mg - - - nih.gov
Cortisol in Hair (LC-HRMS/MS) 1-100 pg/mg 1 pg/mg Better than ELISA Better than ELISA - nih.gov
Serum Cortisol (Beckman Immunoassay) - - - - 8.38% (vs. LC-MS/MS) nih.gov
Serum Cortisol (Abbott Immunoassay) - - - - 8.78% (vs. LC-MS/MS) nih.gov
Wearable Cortisol Biosensor 1-500 ng/mL 1 ng/mL - - - nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the identity and purity of 11,17,21-Trihydroxypregn-4-ene-3,20-dione in synthetic or isolated samples?

  • Methodology : Use a combination of spectroscopic methods:

  • IR Spectroscopy : Characteristic hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches confirm functional groups .
  • NMR : ¹H and ¹³C NMR resolve stereochemistry (e.g., 11β-hydroxyl configuration) and ring system integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (362.465 g/mol) and fragmentation patterns .
  • Melting Point Analysis : Compare experimental results (214–220°C with decomposition) to literature values to assess purity .

Q. How can researchers design in vitro assays to evaluate the glucocorticoid activity of this compound?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled cortisol ([³H]-Hydrocortisone) to measure affinity for glucocorticoid receptors (GRs) in cell lysates .
  • Transcriptional Activation : Transfect cells with GR-responsive luciferase reporters (e.g., GRE-luc) and quantify dose-dependent induction .
  • Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .

Q. What are the key physicochemical properties of this compound that influence its solubility and stability in experimental settings?

  • Key Properties :

  • Solubility : Poor aqueous solubility (requires ethanol or DMSO for stock solutions) but forms water-soluble phosphate esters (e.g., Hydrocortisone 21-phosphate) .
  • Optical Rotation : +150° to +156° (1% w/v in dioxane) confirms enantiomeric purity .
  • Degradation : Susceptible to oxidation at C11 and C20; store under inert gas at -20°C .

Advanced Research Questions

Q. How can synthetic modifications at the 9, 17, or 21 positions alter the pharmacokinetic profile of this compound?

  • Methodology :

  • Esterification : Introduce lipophilic groups (e.g., butyrate at C17) to prolong half-life via delayed hydrolysis .
  • Halogenation : Add bromine at C9 (as in 9-Bromo derivatives) to enhance receptor binding but may reduce metabolic clearance .
  • Phosphate Prodrugs : Synthesize 21-phosphate esters for improved aqueous solubility and controlled release .

Q. What experimental strategies resolve contradictions in reported biological activities of cortisol derivatives (e.g., anti-inflammatory vs. immunosuppressive effects)?

  • Approach :

  • Dose-Response Studies : Compare potency thresholds in GR activation (e.g., EC₅₀) versus immunosuppressive assays (e.g., T-cell proliferation inhibition) .
  • Gene Knockdown Models : Use siRNA to dissect GR-mediated vs. non-GR pathways in primary cells .
  • Metabolite Analysis : Quantify cortisol-to-cortisone conversion via 11β-HSD enzymes, which modulates activity .

Q. How can researchers elucidate the metabolic fate of this compound in hepatic models?

  • Methodology :

  • LC-MS/MS Metabolomics : Identify phase I (oxidation, reduction) and phase II (glucuronidation, sulfation) metabolites in hepatocyte incubations .
  • Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic pathways .
  • Isotope Tracing : Use ¹⁴C-labeled cortisol to track carbon flux in perfused liver systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (214–220°C) for this compound?

  • Resolution Strategies :

  • Purity Assessment : Re-crystallize samples from ethanol/water and re-measure using differential scanning calorimetry (DSC) .
  • Polymorphism Screening : Test for hydrate/anhydrous forms via X-ray diffraction .
  • Decomposition Monitoring : Use thermogravimetric analysis (TGA) to distinguish melting from thermal degradation .

Experimental Design Considerations

Q. What in vivo models are optimal for studying the tissue-specific effects of this compound?

  • Model Selection :

  • Adrenalectomized Rats : Eliminate endogenous glucocorticoid interference .
  • GR Knockout Mice : Differentiate GR-dependent vs. independent effects .
  • Zebrafish Embryos : High-throughput screening for developmental toxicity of synthetic derivatives .

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Reactant of Route 1
11,17,21-Trihydroxypregn-4-ene-3,20-dione
Reactant of Route 2
11,17,21-Trihydroxypregn-4-ene-3,20-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.